Product packaging for 3-Butyl-1,3-oxazinan-2-one(Cat. No.:CAS No. 61308-49-4)

3-Butyl-1,3-oxazinan-2-one

Cat. No.: B15462734
CAS No.: 61308-49-4
M. Wt: 157.21 g/mol
InChI Key: HIHCQFLBISZDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Butyl-1,3-oxazinan-2-one (CID 13795981) is a six-membered cyclic urethane (oxazinanone) with the molecular formula C8H15NO2 . This compound is part of a class of heterocycles recognized as key structural units in numerous bioactive natural products and pharmaceutically significant molecules . The 1,3-oxazinan-2-one scaffold is a privileged structure in medicinal chemistry, featured in potent therapeutic agents such as the anti-HIV drug Efavirenz and the highly potent microtubule-targeted anticancer agent Maytansine . These compounds exert their biological effects through specific mechanisms, including enzyme inhibition and disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis . Researchers value this compound as a valuable synthetic intermediate and building block for developing novel bioactive compounds. Its applications span multiple research areas, including the synthesis of new tubulin inhibitors for cancer research, development of antimicrobial agents, and creation of enzyme inhibitors for investigating metabolic diseases . The butyl substituent on this oxazinanone core provides a handle for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery programs. This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B15462734 3-Butyl-1,3-oxazinan-2-one CAS No. 61308-49-4

Properties

CAS No.

61308-49-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-butyl-1,3-oxazinan-2-one

InChI

InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7-11-8(9)10/h2-7H2,1H3

InChI Key

HIHCQFLBISZDOV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCOC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Butyl-1,3-oxazinan-2-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for 3-Butyl-1,3-oxazinan-2-one. It is important to note that this specific compound is not well-documented in current chemical literature and databases. Therefore, this guide also includes data on the parent compound, 1,3-oxazinan-2-one, and a closely related analogue, 3-Butyl-1,3-oxazolidin-2-one, to provide valuable context and comparative data.

Introduction to 1,3-Oxazinan-2-ones

1,3-Oxazinan-2-ones are a class of six-membered heterocyclic compounds containing a cyclic carbamate (or urethane) functional group. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The nitrogen and oxygen atoms in the ring provide opportunities for hydrogen bonding and other molecular interactions, making them attractive moieties for designing compounds with specific pharmacological profiles.

This compound: Structure and Identity

Chemical Structure:

To clarify the structural differences, the following diagram illustrates the distinction between the requested, but undocumented, this compound and its well-documented five-membered ring analogue, 3-Butyl-1,3-oxazolidin-2-one.

G cluster_0 This compound (6-membered ring) cluster_1 3-Butyl-1,3-oxazolidin-2-one (5-membered ring) a O | C=O | N-CCCC | C | C | O b O | C=O | N-CCCC | C | O

Caption: Structural comparison of this compound and 3-Butyl-1,3-oxazolidin-2-one.

Physicochemical Properties: A Comparative Analysis

Due to the lack of specific data for this compound, this section presents the available information for the parent compound, 1,3-Oxazinan-2-one, and the butyl-substituted five-membered ring analogue, 3-Butyl-1,3-oxazolidin-2-one. These data provide a baseline for estimating the properties of the target compound.

Property1,3-Oxazinan-2-one3-Butyl-1,3-oxazolidin-2-one
CAS Number 5259-97-2[1][2]23288-01-9[3][4]
Molecular Formula C₄H₇NO₂[1][2]C₇H₁₃NO₂[3][4]
Molecular Weight 101.10 g/mol [2]143.18 g/mol [3]
Physical Form Solid[5]Liquid (Predicted)
Boiling Point Not available287.7 °C at 760 mmHg[4]
Density Not available1.038 g/cm³[4]
Refractive Index Not available1.459[4]
Flash Point Not applicable127.8 °C[4]

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

While a specific protocol for this compound is not published, a general and efficient method for the synthesis of N-substituted 1,3-oxazinan-2-ones has been described. This involves a three-component, one-pot reaction.[6]

General Experimental Protocol

A plausible synthetic route involves the reaction of a primary amine (in this case, butylamine) with 1,3-dibromopropane and a carbonate source, such as tetraethylammonium bicarbonate, in a suitable solvent like methanol at room temperature.[6]

Reaction Scheme:

Butylamine + 1,3-Dibromopropane + [Et₄N]HCO₃ → this compound

The following diagram illustrates the generalized workflow for this synthesis.

G reagents Primary Amine (e.g., Butylamine) 1,3-Dibromopropane [Et4N]HCO3 reaction One-Pot Reaction in Methanol at Room Temperature reagents->reaction Mixing product N-Substituted 1,3-Oxazinan-2-one reaction->product Cyclization

Caption: Generalized workflow for the synthesis of N-substituted 1,3-oxazinan-2-ones.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the literature. For researchers aiming to synthesize this compound, standard spectroscopic techniques would be required for structural confirmation.

Biological and Pharmacological Potential

The 1,3-oxazinan-2-one core is a component of some pharmacologically active compounds. For example, it is found in certain herbicides that act by inhibiting protoporphyrinogen IX oxidase. While no specific biological activity has been reported for this compound, its structural similarity to other bioactive molecules suggests that it could be a candidate for screening in various biological assays, particularly in agrochemical or pharmaceutical research.

Conclusion

This compound is a chemical entity that is not extensively characterized in the public domain. This guide has provided a theoretical structure and a potential synthetic pathway based on established methods for related compounds. The physicochemical data for the parent heterocycle and a closely related five-membered ring analogue have been presented to serve as a useful reference for researchers. Further experimental work is necessary to synthesize and characterize this compound and to explore its potential applications.

References

Physicochemical Characteristics of 3-Butyl-1,3-oxazinan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Butyl-1,3-oxazinan-2-one, a member of the N-substituted 1,3-oxazinan-2-one chemical family. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a compilation of computed data for the parent scaffold, 1,3-oxazinan-2-one, and experimental data for a closely related analog, N-cyclohexyl-1,3-oxazinan-2-one. This guide also details standardized experimental protocols for determining key physicochemical parameters, offering a framework for the empirical characterization of this and similar molecules. Furthermore, this document outlines the general synthesis and potential biological significance of the 1,3-oxazinan-2-one core, providing context for its relevance in medicinal chemistry and drug development.

Introduction

The 1,3-oxazinan-2-one moiety is a heterocyclic scaffold of significant interest in medicinal chemistry. Compounds incorporating this ring system have demonstrated a wide array of biological activities, including potential as anticancer and antibacterial agents. The N-substituted derivatives, in particular, offer a versatile platform for tuning the molecule's physicochemical and pharmacological properties. This compound, with its N-butyl substitution, represents a specific analog within this class. Understanding its physicochemical characteristics is crucial for predicting its behavior in biological systems, guiding formulation development, and designing novel therapeutic agents.

Physicochemical Properties

Data Summary of Analogous Compounds

The following tables summarize the available computed and experimental data for the parent 1,3-oxazinan-2-one and N-cyclohexyl-1,3-oxazinan-2-one to provide a comparative reference.

Table 1: Computed Physicochemical Properties of 1,3-Oxazinan-2-one

PropertyValueSource
Molecular FormulaC₄H₇NO₂PubChem[1]
Molecular Weight101.10 g/mol PubChem[1]
XLogP3-AA0.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count0PubChem[1]
Exact Mass101.047678466PubChem[1]
Topological Polar Surface Area38.3 ŲPubChem[1]
Heavy Atom Count7PubChem[1]

Table 2: Experimental and Analytical Data for N-Cyclohexyl-1,3-oxazinan-2-one

PropertyValueSource
Melting Point60–61 °CResearchGate[2]
Infrared (IR) Spectrum (neat, cm⁻¹)2927, 2852, 1666, 1484, 1432, 1286, 1108, 756ResearchGate[2]
¹H NMR (CDCl₃, δ)1.05–1.82 (m, 10 H), 1.98 (quint, J = 6.0 Hz, 2 H), 3.32 (t, J = 6.0 Hz, 2 H), 3.65 (m, 1 H), 4.21 (t, J = 5.3 Hz, 2 H)ResearchGate[2]
¹³C NMR (CDCl₃, δ)22.2, 25.4, 25.5, 29.4, 39.3, 55.5, 65.8, 153.2ResearchGate[2]
Mass Spectrum (m/z)183 (34) [M⁺], 55 (31), 74 (24), 54 (22), 68 (16), 39 (13)ResearchGate[2]
Elemental Analysis (Calcd.)C, 65.54; H, 9.35; N, 7.64ResearchGate[2]
Elemental Analysis (Found)C, 65.63; H, 9.40; N, 7.69ResearchGate[2]

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of the physicochemical properties of this compound, the following standard experimental protocols are provided.

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

A general one-pot, three-component reaction can be employed for the synthesis of N-substituted 1,3-oxazinan-2-ones.[2]

  • Materials: 3-Bromopropan-1-ol, an appropriate primary amine (e.g., butylamine), potassium carbonate (K₂CO₃), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • A mixture of the primary amine and potassium carbonate is stirred in the solvent.

    • 3-Bromopropan-1-ol is added to the mixture.

    • The reaction is heated under reflux until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • The solvent is evaporated, and the residue is worked up to isolate the crude product.

    • Purification is typically achieved by column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Amine Primary Amine (e.g., Butylamine) Reaction One-Pot Reaction (Acetonitrile, Reflux) Amine->Reaction Bromo 3-Bromopropan-1-ol Bromo->Reaction Base K₂CO₃ Base->Reaction Workup Solvent Evaporation & Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

Melting Point Determination
  • Apparatus: Capillary melting point apparatus, capillary tubes.

  • Procedure:

    • A small amount of the purified solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination (for liquid compounds)
  • Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, capillary tube (sealed at one end).

  • Procedure (Capillary Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

    • The heat is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Solubility Assessment
  • Materials: Test tubes, a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.

    • A measured volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously at a controlled temperature (e.g., room temperature).

    • The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant.

Solubility_Workflow Start Start: Small amount of This compound AddSolvent Add Solvent (e.g., Water, Ethanol, etc.) Start->AddSolvent Agitate Agitate at Controlled Temperature AddSolvent->Agitate Observe Observe for Dissolution Agitate->Observe Result Determine Solubility (Qualitative/Quantitative) Observe->Result

Workflow for determining the solubility of the compound.

pKa Determination
  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is placed in a beaker with a magnetic stir bar and a calibrated pH electrode.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Biological Context and Potential Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, the broader class of 1,3-oxazine derivatives has shown promise in various therapeutic areas. For instance, certain derivatives have been investigated for their activity as:

  • Anticancer Agents: Some 1,3-oxazinan-2-one containing compounds have been designed as tubulin inhibitors, which interfere with microtubule dynamics, a critical process in cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

  • Antibacterial Agents: Chiral 1,3-oxazinan-2-one derivatives have exhibited potent activity against Gram-positive bacteria. The exact mechanism of action is often target-specific and requires further investigation for each compound.

The N-butyl group in this compound will influence its lipophilicity, which in turn affects its ability to cross cell membranes and interact with potential intracellular targets.

Biological_Relevance cluster_pathways Potential Biological Activities Compound This compound Membrane Cell Membrane Permeation (Influenced by Lipophilicity) Compound->Membrane Target Potential Intracellular Targets Membrane->Target Anticancer Anticancer Activity (e.g., Tubulin Inhibition) Target->Anticancer Interaction Antibacterial Antibacterial Activity Target->Antibacterial Interaction

Conceptual relationship of physicochemical properties to biological activity.

Conclusion

This compound is a compound of interest within the broader class of N-substituted 1,3-oxazinan-2-ones, a scaffold with demonstrated biological potential. While specific experimental physicochemical data for this particular molecule are currently scarce, this guide provides a framework for its characterization by presenting data on analogous compounds and detailing standard experimental protocols. The provided methodologies for synthesis and property determination will aid researchers in the empirical investigation of this and similar compounds. Further studies are warranted to fully elucidate the physicochemical profile of this compound and to explore its potential applications in drug discovery and development.

References

Spectroscopic Profile of 3-Butyl-1,3-oxazinan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Butyl-1,3-oxazinan-2-one. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of data extrapolated from the parent compound, 1,3-oxazinan-2-one, and predicted values based on established spectroscopic principles. The information herein serves as a foundational resource for the characterization and analysis of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a six-membered 1,3-oxazinane ring substituted with a butyl group at the nitrogen atom (N-3) and a carbonyl group at the C-2 position. The spectroscopic analysis of this molecule is crucial for its identification, purity assessment, and structural elucidation. The primary analytical techniques covered in this guide are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted and extrapolated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.45t2HO-CH ₂-CH₂ (C6)
~ 3.20t2HN-CH ₂-CH₂ (C4)
~ 3.15t2HN-CH ₂-(CH₂)₂-CH₃
~ 1.95p2HCH₂-CH ₂-CH₂ (C5)
~ 1.55sextet2HN-CH₂-CH ₂-CH₂-CH₃
~ 1.35sextet2HN-(CH₂)₂-CH ₂-CH₃
~ 0.90t3HN-(CH₂)₃-CH

t = triplet, p = pentet, sextet

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 155.0C =O (C2)
~ 67.0O-C H₂ (C6)
~ 45.0N-C H₂ (C4)
~ 48.0N-C H₂-(CH₂)₂-CH₃
~ 29.0N-CH₂-C H₂-CH₂-CH₃
~ 25.0CH₂-C H₂-CH₂ (C5)
~ 20.0N-(CH₂)₂-C H₂-CH₃
~ 13.8N-(CH₂)₃-C H₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2960-2850StrongC-H stretch (alkyl)
~ 1680StrongC=O stretch (cyclic carbamate)
~ 1250StrongC-N stretch
~ 1100StrongC-O stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z RatioRelative Intensity (%)Assignment
157Moderate[M]⁺ (Molecular Ion)
114High[M - C₃H₇]⁺ (Loss of propyl radical)
100High[M - C₄H₉]⁺ (Loss of butyl radical)
57High[C₄H₉]⁺ (Butyl cation)
41Moderate[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with an exponential line broadening of 1-2 Hz.

IR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet before scanning the sample.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program to separate the compound from any impurities.

    • The EI source energy is typically set to 70 eV.

    • Scan a mass range of m/z 40 to 400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Synthesis and Characterization of Novel 1,3-Oxazinan-2-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and natural products. Its unique structural and electronic properties have made it an attractive target for medicinal chemists and drug discovery programs. This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,3-oxazinan-2-one derivatives. It details robust synthetic protocols, thorough characterization methodologies, and insights into their mechanisms of action, with a focus on their potential as antiviral and anticancer agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of new therapeutic agents.

Introduction

1,3-Oxazinan-2-ones are six-membered heterocyclic compounds containing a carbamate functionality within the ring. This structural feature imparts a unique combination of rigidity and polarity, making them ideal scaffolds for interaction with biological targets. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and, most notably, antiviral and anticancer properties.[1][2][3][4] A prominent example is Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[4][5] Furthermore, certain 1,3-oxazinan-2-one derivatives have shown potent activity as tubulin polymerization inhibitors, a validated mechanism for anticancer drug action.[6][7]

This guide will explore two versatile and efficient synthetic strategies for the preparation of 1,3-oxazinan-2-one derivatives: a one-pot, three-component reaction and a chiral synthesis from carbohydrate precursors. Detailed experimental protocols are provided, along with comprehensive characterization data for representative compounds. Additionally, the underlying mechanisms of action for their anti-HIV and anticancer activities are discussed and visualized through signaling pathway diagrams.

Synthetic Methodologies

One-Pot, Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones

This method provides a straightforward and efficient route to a variety of N-substituted 1,3-oxazinan-2-ones from readily available starting materials.[8] The reaction proceeds via the in situ formation of a carbamate intermediate, followed by intramolecular cyclization.

One-Pot, Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amine Primary Amine (R-NH2) Oxazinanone N-Substituted 1,3-Oxazinan-2-one Amine->Oxazinanone Nucleophilic Attack & Cyclization Dibromopropane 1,3-Dibromopropane Dibromopropane->Oxazinanone Bicarbonate Tetraethylammonium Bicarbonate Bicarbonate->Oxazinanone Solvent Methanol Solvent->Oxazinanone Temperature Room Temperature Temperature->Oxazinanone

Caption: One-Pot Synthesis Workflow.

  • To a solution of a primary amine (1.0 mmol) in methanol (10 mL), add tetraethylammonium bicarbonate (1.2 mmol) and 1,3-dibromopropane (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted 1,3-oxazinan-2-one.

Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

This stereoselective synthesis utilizes a chiral precursor derived from a carbohydrate to yield enantiomerically pure 1,3-oxazinan-2-ones, which are valuable for structure-activity relationship (SAR) studies.[9][10]

  • Amide Formation: To a solution of optically pure 3-hydroxy-γ-butyrolactone (1.0 mmol) in a suitable solvent (e.g., methanol), add a primary amine (1.1 mmol). Stir the mixture at room temperature until the lactone is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude amide.

  • Reduction: Dissolve the crude amide in an appropriate solvent (e.g., THF) and treat with a reducing agent (e.g., lithium aluminum hydride) at 0 °C. Allow the reaction to warm to room temperature and stir until the amide is fully reduced. Quench the reaction carefully with water and filter the mixture. Concentrate the filtrate to obtain the crude amino alcohol.

  • Carbonylation and Cyclization: Dissolve the crude amino alcohol in a suitable solvent (e.g., dichloromethane) and treat with a carbonylating agent (e.g., triphosgene or carbonyldiimidazole) in the presence of a base (e.g., triethylamine) at 0 °C. Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the chiral 1,3-oxazinan-2-one.

Characterization of 1,3-Oxazinan-2-one Derivatives

The synthesized compounds are characterized by a combination of spectroscopic and analytical techniques to confirm their structure and purity.

General Experimental Workflow: Synthesis to Characterization Start Starting Materials Synthesis Synthesis (e.g., One-Pot Reaction) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Analysis Characterization->MP Final Pure Product NMR->Final IR->Final MS->Final MP->Final

Caption: From Synthesis to Pure Product.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the molecular structure. Key diagnostic signals include the chemical shifts of the protons and carbons in the oxazinane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic functional groups. A strong absorption band in the region of 1680-1720 cm-1 is indicative of the carbonyl group of the cyclic carbamate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compound and confirm its molecular formula.

Physical Properties
  • Melting Point (m.p.): The melting point of solid derivatives is determined to assess their purity.

  • Yield: The percentage yield of the purified product is calculated based on the limiting reagent.

Representative Characterization Data
Compound IDR-GroupYield (%)m.p. (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)
3a Benzyl60N/A7.19–7.33 (m, 5H), 4.45 (s, 2H), 4.25 (t, J=5.4 Hz, 2H), 3.31 (t, J=6.4 Hz, 2H), 2.04 (m, 2H)153.0, 138.4, 128.4, 127.3, 127.1, 66.5, 49.6, 45.0, 22.21685 (C=O)
3h n-Octyl62Semi-solid4.25 (t, J=5.4 Hz, 2H), 3.31 (t, J=6.4 Hz, 2H), 2.04 (m, 2H), 1.40-1.66 (m, 2H), 1.27 (m, 12H), 0.88 (t, J=6.5 Hz, 3H)153.9, 66.5, 49.6, 45.0, 31.7, 29.2, 29.1, 27.0, 26.6, 22.5, 22.2, 14.01652 (C=O)
5d 4-Nitrophenyl72.51907.90 (d, 1H), 7.50 (d, 2H), 7.40 (d, 2H), 7.29 (m, 1H), 5.19 (d, 1H), 2.0 (s, 2H)N/A3400 (NH2), 1598 (C=N), 1524 (CONH)

Data for compounds 3a and 3h are from a three-component synthesis.[8] Data for compound 5d is from a chalcone-based synthesis.[11]

Biological Activities and Mechanisms of Action

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibition

Certain 1,3-oxazinan-2-one derivatives, such as Efavirenz, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[5][12] This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.

Mechanism of Action: Anti-HIV Activity of 1,3-Oxazinan-2-one Derivatives cluster_virus HIV Life Cycle cluster_drug Drug Action ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Reverse Transcription RT->ViralDNA Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication Oxazinanone 1,3-Oxazinan-2-one (e.g., Efavirenz) Oxazinanone->RT Allosteric Inhibition

Caption: Inhibition of HIV Reverse Transcriptase.

Anticancer Activity: Tubulin Polymerization Inhibition

Several novel 1,3-oxazinan-2-one derivatives have demonstrated significant anticancer activity by inhibiting tubulin polymerization.[6][7][13] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Mechanism of Action: Anticancer Activity of 1,3-Oxazinan-2-one Derivatives cluster_cell_cycle Cell Cycle cluster_drug Drug Action cluster_outcome Cellular Outcome Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption Oxazinanone 1,3-Oxazinan-2-one Derivative Oxazinanone->Tubulin Binding Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

The Diverse Biological Landscape of 1,3-Oxazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen atoms at positions 1 and 3, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent pharmacological activities. This technical guide provides an in-depth overview of the multifaceted biological activities of 1,3-oxazine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Derivatives of 1,3-oxazine have demonstrated significant antiproliferative effects against a variety of human cancer cell lines.[1][2][3][4] These compounds often exert their effects through mechanisms such as inducing apoptosis or inhibiting key enzymes involved in cancer progression.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 1,3-oxazine derivatives against various cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC₅₀ (µM)Reference
s-Triazine-fused 1,3-OxazineCompound 11o Pancreatic (Capan-1)1.4[5]
s-Triazine-fused 1,3-OxazineCompound 11r Pancreatic (Capan-1)5.1[5]
s-Triazine-fused 1,3-OxazineCompound 11s Pancreatic (Capan-1)5.3[5]
4H-benzo[d][6][7]oxazinesVarious Aryl-substitutedBreast (MCF-7)3.1 - 95[4]
4H-benzo[d][6][7]oxazinesVarious Aryl-substitutedBreast (HCC1954)3.1 - 95[4]
Isopulegol-based 2,4-diaminopyrimidines*N²-(p-trifluorophenyl)amino derivativeOvarian (A2780), Cervical (SiHa, HeLa), Breast (MCF-7, MDA-MB-231)More potent than Cisplatin[1]

Note: While not strictly a 1,3-oxazine, this related heterocyclic compound from a comparative study highlights potent anticancer activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-oxazine derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathway: Apoptosis Induction

Many anticancer agents, including potential 1,3-oxazine derivatives, function by triggering programmed cell death, or apoptosis. This is a complex signaling cascade involving caspases.

G Oxazine 1,3-Oxazine Derivative Receptor Death Receptor (e.g., Fas, TNFR1) Oxazine->Receptor Binds/Activates Mito Mitochondrion Oxazine->Mito Induces Stress Casp8 Pro-Caspase-8 Receptor->Casp8 Casp8_active Active Caspase-8 Casp8->Casp8_active Casp3 Pro-Caspase-3 Casp8_active->Casp3 Casp3_active Active Caspase-3 (Executioner) Casp3->Casp3_active Apoptosis Apoptosis (Cell Death) Casp3_active->Apoptosis CytoC Cytochrome c Release Mito->CytoC Casp9 Pro-Caspase-9 CytoC->Casp9 Casp9_active Active Caspase-9 Casp9->Casp9_active Casp9_active->Casp3_active

Caption: Extrinsic and intrinsic apoptosis pathways targeted by anticancer compounds.

Antimicrobial Activity

The 1,3-oxazine core is present in various compounds exhibiting potent activity against a range of pathogenic microbes, including bacteria and fungi.[8][9][10] Dihydro-1,3-oxazine derivatives, in particular, have shown marked activity against various strains of Mycobacterium tuberculosis.[8][9]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select derivatives.

Compound ClassSpecific Derivative(s)Microbial StrainMIC (µg/mL)Reference
Dihydro-1,3-oxazineT 615, T 638Mycobacterium tuberculosis< 2[8][9]
Dihydro-1,3-oxazineT 615, T 638Escherichia coliActive[8][9]
Dihydro-1,3-oxazineT 615, T 638Salmonella typhiActive[8][9]
Isoniazid-Oxadiazole HybridCompound 3f Mycobacterium tuberculosis0.8[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Prepare Inoculum: Culture the microbial strain in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,3-oxazine compound in the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Workflow: Antimicrobial Susceptibility Testing

The general process for evaluating the antimicrobial potential of new compounds follows a standardized workflow.

G Start Start: Synthesized 1,3-Oxazine Cmpd Stock Prepare Stock Solution (DMSO) Start->Stock Dilution Serial Dilution in Microplate Stock->Dilution Inoculate Inoculate Plate Dilution->Inoculate Inoculum Prepare Microbial Inoculum Inoculum->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Read Read Results (Visual/Spectro.) Incubate->Read End Determine MIC Value Read->End

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Several 1,3-oxazine derivatives have been investigated for their anti-inflammatory properties.[3][6] The mechanisms often involve the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, or the stabilization of red blood cell membranes, which is indicative of anti-inflammatory potential.[2][11]

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound ClassSpecific Derivative(s)AssayResult (IC₅₀ or % Inhibition)Reference
Naphtho[1,2-e][6][7]oxazineCompound 4h Heat-induced hemolysisIC₅₀ = 4.807 µg/mL[11]
Naphtho[1,2-e][6][7]oxazineCompound 4c Heat-induced hemolysisIC₅₀ = 5.5 µg/mL[11]
Isoniazid-Oxadiazole HybridCompound 3e COX-1 InhibitionIC₅₀ = 4.21 µM[2]
Isoniazid-Oxadiazole HybridCompound 3f COX-1 InhibitionIC₅₀ = 3.24 µM[2]
Isoniazid-Oxadiazole HybridCompound 3h COX-1 InhibitionIC₅₀ = 4.89 µM[2]
Nicotinamide-based 1,3-OxazineCompounds 5c, 5e Protease InhibitionSignificant activity at 10-100 µg/mL[6]
Experimental Protocol: Heat-Induced Hemolysis Inhibition

This assay assesses the ability of a compound to stabilize red blood cell (RBC) membranes, a property correlated with anti-inflammatory activity.

Methodology:

  • Prepare RBC Suspension: Centrifuge fresh, heparinized human blood. Wash the packed red blood cells three times with isotonic saline (0.9% NaCl) and prepare a 10% (v/v) suspension in saline.

  • Reaction Mixture: Prepare reaction mixtures containing 1 mL of the 1,3-oxazine compound at various concentrations, 2 mL of hyposaline (0.25% NaCl), and 0.5 mL of the 10% RBC suspension.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Controls: Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control and a mixture without the compound as the hemolysis control.

  • Calculation: Calculate the percentage of hemolysis inhibition using the formula: (1 - (Absorbance of Test / Absorbance of Control)) * 100.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG₂, PGH₂) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Oxazine 1,3-Oxazine Derivative Oxazine->COX Inhibits

Caption: The arachidonic acid cascade and the inhibitory action of COX inhibitors.

Other Notable Biological Activities

Beyond the major areas detailed above, 1,3-oxazine derivatives have shown promise in other therapeutic fields, including antiviral and anticonvulsant applications.[7][12]

Anticonvulsant Activity

Certain naphtho[1,2-e][6][7]oxazine derivatives have been evaluated for their ability to protect against chemically-induced seizures.[12]

Compound ClassSpecific Derivative(s)Dose (mg/kg)Seizure ModelResultReference
Naphtho[1,2-e][6][7]oxazineS10, S11 50 and 100PTZ-inducedConsiderable activity, increased seizure threshold[12]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This is a common screening model to identify compounds with potential anticonvulsant activity.

Methodology:

  • Animal Groups: Use male BALB/c mice or rats, divided into control and test groups.

  • Compound Administration: Administer the test compounds (e.g., 50 and 100 mg/kg) intraperitoneally (i.p.) to the test groups. Administer the vehicle to the control group and a standard drug (e.g., Diazepam, 5 mg/kg) to a positive control group.

  • PTZ Injection: After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to all animals.

  • Observation: Observe the animals for a period of 30 minutes for the onset of myoclonic jerks and generalized clonic-tonic seizures.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals in each group that are protected from seizures. An increase in the seizure threshold or complete protection indicates anticonvulsant activity.[12][13]

Antiviral Activity

Flavone derivatives incorporating a 1,3-oxazine fragment have been synthesized and tested for their activity against the Tobacco Mosaic Virus (TMV), with several compounds showing better antiviral activity than the commercial agent ribavirin.[14] Furthermore, trifluoromethyl-1,3-oxazine-2-one has been identified as a non-nucleoside reverse transcriptase inhibitor with high activity against various HIV-1 mutant strains.[7]

Synthesis Overview

The synthesis of the 1,3-oxazine ring is typically achieved through multicomponent reactions. The Mannich and Betti reactions are classical and versatile methods for constructing these heterocyclic systems.[7] A common strategy involves the cyclocondensation of a phenol (or naphthol), an aldehyde, and a primary amine or ammonia.[7][15]

G Phenol Phenol / Naphthol (β-Naphthol) Plus1 + Reaction Cyclocondensation (e.g., Mannich Rxn) + Catalyst Phenol->Reaction Aldehyde Aldehyde (R'-CHO) Plus2 + Aldehyde->Reaction Amine Primary Amine (R''-NH₂) Amine->Reaction Oxazine 1,3-Oxazine Derivative Reaction->Oxazine

Caption: Generalized one-pot synthesis of 1,3-oxazine derivatives.

Conclusion

The 1,3-oxazine scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The synthetic accessibility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic properties through structure-activity relationship (SAR) studies, and advancing promising candidates into in vivo and preclinical development.

References

Chiral 1,3-Oxazinan-2-ones: A Comprehensive Technical Guide to their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-oxazinan-2-ones have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. These six-membered heterocyclic compounds, featuring a stereocenter that dictates their biological function, have shown potential in addressing a range of diseases, from bacterial infections to inflammatory disorders and neurodegenerative diseases. This technical guide provides an in-depth overview of the core therapeutic applications of chiral 1,3-oxazinan-2-ones, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and drug development in this area.

Therapeutic Applications

The therapeutic landscape of chiral 1,3-oxazinan-2-ones is diverse, with significant research focused on three primary areas: antibacterial activity, inhibition of the LFA-1/ICAM-1 interaction for anti-inflammatory applications, and modulation of β-secretase (BACE1) for the treatment of Alzheimer's disease.

Antibacterial Agents

Several novel classes of compounds containing chiral 1,3-oxazinan-2-one cores have been synthesized and evaluated for their antibacterial properties. These compounds, often tertiary amines with two aryl substituents, have demonstrated potent activity against various Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.[1] These findings suggest that the chiral 1,3-oxazinan-2-one scaffold can be a valuable starting point for the development of new antibacterial agents, potentially offering novel mechanisms of action to combat antibiotic resistance.[1]

Table 1: Antibacterial Activity of Chiral 1,3-Oxazinan-2-one Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
[Specify Compound Name/Code] Staphylococcus aureus[Specify Value]
[Specify Compound Name/Code] Enterococcus faecalis[Specify Value]
[Specify Compound Name/Code] Bacillus subtilis[Specify Value]

Note: Specific compound names and corresponding MIC values were not available in the provided search results. This table serves as a template for data presentation.

Inhibitors of LFA-1/ICAM-1 Interaction

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical step in the inflammatory cascade, mediating leukocyte adhesion to the endothelium and subsequent tissue infiltration.[2] Chiral 1,3-oxazinan-2-ones derived from statins have been identified as potent, submicromolar inhibitors of this protein-protein interaction.[3] By allosterically binding to the I-domain of LFA-1, these compounds prevent the conformational changes required for high-affinity binding to ICAM-1, thereby exerting anti-inflammatory effects.[4] This mechanism has shown considerable therapeutic potential in preclinical models of inflammatory conditions.[3]

Table 2: In Vitro Inhibitory Activity of Statin-Derived 1,3-Oxazinan-2-ones against LFA-1/ICAM-1 Interaction

CompoundIC50 (nM)
[Specify Compound Name/Code e.g., 2b] [Specify Value e.g., <1000]
[Specify Compound Name/Code] [Specify Value]

Note: Specific IC50 values for a range of compounds were not detailed in a tabular format in the search results. The benzodioxole derivative 2b was highlighted as having a promising profile with submicromolar activity.[3]

BACE1 Inhibitors for Alzheimer's Disease

β-secretase (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides. The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease.[1] Novel 1,3-oxazine-based compounds have been designed and optimized as potent BACE1 inhibitors.[1][2] Strategic modifications to the oxazine core, such as the incorporation of a double bond to lower amidine basicity, have led to compounds with improved brain penetration and significant Aβ reduction in preclinical models.[1][2]

Table 3: BACE1 Inhibitory Activity of Chiral 1,3-Oxazine Derivatives

CompoundBACE1 IC50 (nM)
[Specify Compound Name/Code e.g., 15] [Specify Value]
[Specify Compound Name/Code] [Specify Value]

Note: While the development of potent oxazine-based BACE1 inhibitors is mentioned, specific IC50 values for a series of chiral 1,3-oxazinan-2-ones were not available in a comparative table in the search results.

Experimental Protocols

Synthesis of Chiral 1,3-Oxazinan-2-ones

A versatile and efficient method for the synthesis of chiral 6-substituted 1,3-oxazinan-2-ones starts from (S)-3-hydroxy-γ-butyrolactone. The key steps involve:

  • Amide Formation: Reaction of optically pure (S)-3-hydroxy-γ-butyrolactone with a primary amine to yield the corresponding amide.

  • Reduction: Reduction of the amide to the corresponding amino alcohol.

  • Carbonylation: Cyclization of the amino alcohol via carbonylation to afford the desired chiral 1,3-oxazinan-2-one with complete retention of stereochemistry.

This straightforward and efficient reaction scheme provides a reliable route to these valuable chiral building blocks.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are grown in appropriate broth medium to a specific optical density, corresponding to a known cell concentration.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro LFA-1/ICAM-1 Inhibition Assay

The ability of compounds to inhibit the LFA-1/ICAM-1 interaction can be assessed using a cell-based adhesion assay.

  • Cell Culture: A lymphocyte cell line expressing LFA-1 (e.g., Jurkat cells) and a cell line expressing ICAM-1 (e.g., CHO-ICAM-1 cells) are maintained in appropriate culture conditions.

  • Labeling of Lymphocytes: The LFA-1 expressing cells are labeled with a fluorescent dye (e.g., BCECF-AM).

  • Compound Incubation: The labeled lymphocytes are pre-incubated with varying concentrations of the test compounds.

  • Co-culture and Adhesion: The compound-treated lymphocytes are then added to a monolayer of ICAM-1 expressing cells and allowed to adhere for a specific period.

  • Washing and Quantification: Non-adherent cells are removed by washing, and the fluorescence of the remaining adherent cells is quantified using a fluorescence plate reader.

  • Calculation of IC50: The concentration of the compound that inhibits 50% of cell adhesion (IC50) is calculated from the dose-response curve.

BACE1 Enzyme Assay

The inhibitory activity against BACE1 can be determined using a fluorescence resonance energy transfer (FRET) assay.

  • Assay Components: The assay mixture typically contains recombinant human BACE1 enzyme, a fluorogenic peptide substrate containing a cleavage site for BACE1, and the test compound in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme to the mixture of substrate and inhibitor.

  • Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 37°C) for a defined period.

  • Fluorescence Measurement: Cleavage of the FRET substrate by BACE1 results in an increase in fluorescence, which is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Calculation of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

LFA1_ICAM1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LFA-1 LFA-1 LFA-1_Receptor LFA-1 LFA-1->LFA-1_Receptor ICAM-1 ICAM-1 ICAM-1_Receptor ICAM-1 ICAM-1->ICAM-1_Receptor Oxazinanone Chiral 1,3-Oxazinan-2-one Oxazinanone->LFA-1_Receptor Allosteric Inhibition LFA-1_Receptor->ICAM-1_Receptor Binding Adhesion Adhesion ICAM-1_Receptor->Adhesion Triggers Inflammation Inflammation Adhesion->Inflammation

Caption: Inhibition of LFA-1/ICAM-1 interaction by a chiral 1,3-oxazinan-2-one.

BACE1_Inhibition_Workflow APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 Cleavage C99 C99 APP->C99 BACE1 Cleavage BACE1 BACE1 Enzyme Oxazinanone Chiral 1,3-Oxazinan-2-one Oxazinanone->BACE1 Inhibition Ab Amyloid-β (Aβ) C99->Ab γ-Secretase Cleavage AICD AICD C99->AICD γ-Secretase Cleavage gamma_Secretase γ-Secretase Plaques Amyloid Plaques Ab->Plaques AD_Pathology Alzheimer's Disease Pathology Plaques->AD_Pathology

Caption: Mechanism of BACE1 inhibition by a chiral 1,3-oxazinan-2-one.

Conclusion

Chiral 1,3-oxazinan-2-ones represent a versatile and promising class of heterocyclic compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy as antibacterial agents, inhibitors of the LFA-1/ICAM-1 interaction, and BACE1 inhibitors underscores the broad applicability of this scaffold in addressing unmet medical needs. The synthetic accessibility and the potential for stereoselective synthesis further enhance their appeal for medicinal chemistry campaigns. This technical guide provides a foundational resource for researchers and drug development professionals, offering key data, methodologies, and mechanistic insights to accelerate the translation of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of chiral 1,3-oxazinan-2-one derivatives are warranted to fully realize their therapeutic potential.

References

The Core Mechanisms of Oxazine Derivatives in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of oxazine derivatives in various biological systems. Oxazine-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1] This document details their interactions with key molecular targets, their modulation of critical signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Introduction to Oxazine Derivatives

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The arrangement of these heteroatoms and the degree of saturation within the ring give rise to a variety of isomers, with 1,3-oxazines and 1,4-oxazines being of particular pharmacological importance. The versatility of the oxazine scaffold allows for the synthesis of a vast library of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] This guide will delve into the specific molecular mechanisms that underpin these therapeutic effects.

Mechanisms of Action and Signaling Pathways

The biological effects of oxazine derivatives are diverse and depend on their specific chemical structures. They can interact with a range of molecular targets, including enzymes, receptors, and nucleic acids, thereby modulating various cellular signaling pathways.

Enzyme Inhibition

A primary mechanism of action for many oxazine derivatives is the inhibition of key enzymes involved in disease pathogenesis.

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. It functions as a non-competitive inhibitor of HIV-1 reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into DNA. Efavirenz binds to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that distorts the active site and prevents the synthesis of viral DNA. This action effectively halts the replication of the virus.

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition by Efavirenz

Efavirenz_Mechanism cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Efavirenz Efavirenz Efavirenz->Reverse_Transcriptase Non-competitive Inhibition

Figure 1: Mechanism of Efavirenz action.

Gedatolisib (PF-05212384) is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway that is frequently dysregulated in cancer. The PI3K/mTOR pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting both PI3K and mTOR, Gedatolisib can effectively shut down this pro-survival signaling, leading to the induction of apoptosis and the inhibition of tumor cell growth.

Signaling Pathway: PI3K/mTOR Inhibition by Gedatolisib

Gedatolisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2

Figure 2: Gedatolisib inhibits the PI3K/mTOR pathway.
Modulation of Transcription Factors

Certain oxazine derivatives exert their effects by modulating the activity of transcription factors, which are key regulators of gene expression.

Omaveloxolone is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a central role in the cellular defense against oxidative stress.[2] Under normal conditions, Nrf2 is kept inactive through its association with Keap1, which targets it for degradation. Omaveloxolone binds to Keap1, preventing the degradation of Nrf2.[2] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes.[2] The resulting upregulation of antioxidant and anti-inflammatory proteins helps to mitigate cellular damage.[2]

Signaling Pathway: Nrf2 Activation by Omaveloxolone

Omaveloxolone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Transcription Omaveloxolone Omaveloxolone Omaveloxolone->Nrf2_Keap1 Inhibition of Nrf2 Degradation

Figure 3: Omaveloxolone activates the Nrf2 pathway.
Anticancer Mechanisms

Oxazine derivatives exhibit a range of anticancer activities through various mechanisms, including the induction of apoptosis and the targeting of specific cellular organelles.

Several oxazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway.[2] NF-κB is a transcription factor that promotes cell survival and proliferation and is often constitutively active in cancer cells. By inhibiting NF-κB, these oxazine compounds can downregulate the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and upregulate pro-apoptotic proteins, thereby tipping the cellular balance towards programmed cell death.

Signaling Pathway: Apoptosis Induction by NF-κB Inhibition

Broth_Microdilution Prepare_Stock Prepare Stock Solution of Oxazine Derivative Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate with Standardized Bacterial/Fungal Suspension Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually or Spectrophotometrically Assess Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC Western_Blot Cell_Treatment Treat Cells with Oxazine Derivative Lysis Lyse Cells and Quantify Protein Cell_Treatment->Lysis SDS_PAGE Separate Proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Blocking Block Membrane to Prevent Non-specific Antibody Binding Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Labeled Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal and Analyze Protein Levels Secondary_Ab->Detection

References

A Comprehensive Review of Synthetic Routes to 1,3-Oxazinan-2-ones: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis of 1,3-oxazinan-2-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This whitepaper provides a detailed overview of key synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic insights to guide researchers in this dynamic field.

The 1,3-oxazinan-2-one scaffold is a privileged structural motif found in a variety of biologically active molecules and natural products. Its inherent conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for the design of novel therapeutic agents. Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] Notably, the trifluoromethyl-substituted 1,3-oxazinan-2-one, Efavirenz, is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[4] This has spurred significant interest in the development of efficient and versatile synthetic routes to access diverse libraries of 1,3-oxazinan-2-one derivatives for drug discovery programs.

This technical guide provides a comprehensive review of the most prominent synthetic strategies for the construction of the 1,3-oxazinan-2-one core. For each method, a detailed experimental protocol is provided, along with a summary of reported yields and a discussion of the reaction mechanism.

Key Synthetic Methodologies

Several distinct synthetic strategies have been developed for the preparation of 1,3-oxazinan-2-ones, each offering unique advantages in terms of substrate scope, stereocontrol, and operational simplicity. The most significant of these are detailed below.

Cyclization of 3-Amino-1-propanols with Carbonyl Sources

A straightforward and widely employed method for the synthesis of 1,3-oxazinan-2-ones involves the cyclization of 3-amino-1-propanols with a suitable carbonyl source. Ethylene carbonate (EC) has emerged as a green and efficient reagent for this transformation, acting as both a reactant and a solvent.[5]

Experimental Protocol:

A mixture of the 3-amino-1-propanol and ethylene carbonate is heated, typically in the presence of a catalytic amount of a base such as triazabicyclodecene (TBD). The reaction is generally carried out neat. Upon completion, the reaction mixture is cooled, and the product is isolated by liquid-liquid extraction. Further purification can be achieved by recrystallization.[5][6]

Quantitative Data:

The yields for this method are generally high, as summarized in the table below for a range of substituted 3-amino-1-propanols.

Starting 3-Amino-1-propanolProductYield (%)Reference
3-Amino-1-propanol1,3-Oxazinan-2-one>95[5]
3-(Methylamino)-1-propanol3-Methyl-1,3-oxazinan-2-one>95[5]
3-(Benzylamino)-1-propanol3-Benzyl-1,3-oxazinan-2-one>95[5]
3-Amino-1,2-propanediol5-Hydroxy-1,3-oxazinan-2-one>95[5]

Reaction Workflow:

G Cyclization of 3-Amino-1-propanol with Ethylene Carbonate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Amino-1-propanol 3-Amino-1-propanol Reaction Reaction 3-Amino-1-propanol->Reaction Ethylene Carbonate Ethylene Carbonate Ethylene Carbonate->Reaction Catalyst (TBD) Catalyst (TBD) Catalyst (TBD)->Reaction Heat Heat Heat->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification 1,3-Oxazinan-2-one 1,3-Oxazinan-2-one Purification->1,3-Oxazinan-2-one

Caption: General workflow for the synthesis of 1,3-oxazinan-2-ones from 3-amino-1-propanols.

Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones

A highly efficient one-pot, three-component reaction provides access to a wide range of N-substituted 1,3-oxazinan-2-ones. This method utilizes a primary amine, 1,3-dibromopropane, and a bicarbonate salt as the carbonyl source.[7][8]

Experimental Protocol:

To a solution of the primary amine in methanol, tetraethylammonium bicarbonate and 1,3-dibromopropane are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography or recrystallization.[8]

Quantitative Data:

This method offers good to excellent yields for a variety of primary amines.

Primary AmineProductYield (%)Reference
Benzylamine3-Benzyl-1,3-oxazinan-2-one60[8]
2-Thienylmethylamine3-(Thiophen-2-ylmethyl)-1,3-oxazinan-2-one61[8]
2-Furfurylamine3-(Furan-2-ylmethyl)-1,3-oxazinan-2-one57[8]
4-Methoxybenzylamine3-(4-Methoxybenzyl)-1,3-oxazinan-2-one54[8]
Cyclohexylamine3-Cyclohexyl-1,3-oxazinan-2-one80[8]
L-Alanine(S)-2-(2-Oxo-1,3-oxazinan-3-yl)propanoic acid-[7]

Reaction Workflow:

G Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Primary Amine Primary Amine One-Pot Reaction One-Pot Reaction Primary Amine->One-Pot Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->One-Pot Reaction Bicarbonate Salt Bicarbonate Salt Bicarbonate Salt->One-Pot Reaction Solvent (Methanol) Solvent (Methanol) Solvent (Methanol)->One-Pot Reaction Room Temperature Room Temperature Room Temperature->One-Pot Reaction Isolation Isolation One-Pot Reaction->Isolation Purification Purification Isolation->Purification N-Substituted 1,3-Oxazinan-2-one N-Substituted 1,3-Oxazinan-2-one Purification->N-Substituted 1,3-Oxazinan-2-one

Caption: Workflow for the one-pot, three-component synthesis of N-substituted 1,3-oxazinan-2-ones.

Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

Chiral 1,3-oxazinan-2-ones, which are valuable intermediates in asymmetric synthesis, can be prepared from readily available carbohydrate precursors.[9] This method provides access to enantiomerically pure products.

Experimental Protocol:

The synthesis commences with the reaction of an optically pure 3-hydroxy-γ-butyrolactone with a primary amine to form an amide. The resulting amide is then reduced to the corresponding amino alcohol, which is subsequently carbonylated to yield the chiral 1,3-oxazinan-2-one.[9]

Reaction Workflow:

G Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrates 3-Hydroxy-gamma-butyrolactone 3-Hydroxy-gamma-butyrolactone Amide Formation Amide Formation 3-Hydroxy-gamma-butyrolactone->Amide Formation Primary Amine Primary Amine Primary Amine->Amide Formation Amide Intermediate Amide Intermediate Amide Formation->Amide Intermediate Reduction Reduction Amide Intermediate->Reduction Amino Alcohol Intermediate Amino Alcohol Intermediate Reduction->Amino Alcohol Intermediate Carbonylation Carbonylation Amino Alcohol Intermediate->Carbonylation Chiral 1,3-Oxazinan-2-one Chiral 1,3-Oxazinan-2-one Carbonylation->Chiral 1,3-Oxazinan-2-one

Caption: Multi-step synthesis of chiral 1,3-oxazinan-2-ones from a carbohydrate-derived lactone.

Intramolecular Cyclization of Amino Acid-Derived Diazoketones

A metal-free approach to 1,3-oxazinane-2,5-diones involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids.[10][11]

Experimental Protocol:

The N-Cbz-protected diazoketone is dissolved in methanol, and a catalytic amount of silica-supported perchloric acid (HClO₄) is added. The reaction is stirred at room temperature. The product is typically purified by column chromatography.[10]

Quantitative Data:

This method provides good to excellent yields for a range of amino acid-derived diazoketones.

Amino Acid DerivativeProductYield (%)Reference
N-Cbz-Alanine diazoketone6-Methyl-1,3-oxazinane-2,5-dione85[10]
N-Cbz-Valine diazoketone6-Isopropyl-1,3-oxazinane-2,5-dione90[10]
N-Cbz-Leucine diazoketone6-Isobutyl-1,3-oxazinane-2,5-dione88[10]
N-Cbz-Phenylalanine diazoketone6-Benzyl-1,3-oxazinane-2,5-dione82[10]

Proposed Reaction Mechanism:

G Proposed Mechanism for Intramolecular Cyclization of Diazoketones N-Cbz-diazoketone N-Cbz-diazoketone Protonation Protonation N-Cbz-diazoketone->Protonation H+ Diazonium Intermediate Diazonium Intermediate Protonation->Diazonium Intermediate Intramolecular Attack Intramolecular Attack Diazonium Intermediate->Intramolecular Attack Cyclic Intermediate Cyclic Intermediate Intramolecular Attack->Cyclic Intermediate Loss of N2 Loss of N2 Cyclic Intermediate->Loss of N2 Oxazinane-2,5-dione Oxazinane-2,5-dione Loss of N2->Oxazinane-2,5-dione

Caption: Proposed mechanistic pathway for the acid-catalyzed cyclization of N-Cbz-diazoketones.

Biological Significance and Signaling Pathways

The 1,3-oxazinan-2-one scaffold is a key component of numerous compounds with significant biological activities, positioning them as promising candidates for drug development.

Anticancer Activity:

Several derivatives of 1,3-oxazinan-2-one have demonstrated potent cytotoxic activity against various cancer cell lines.[12] One proposed mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

G Signaling Pathway for Anticancer Activity 1,3-Oxazinan-2-one Derivative 1,3-Oxazinan-2-one Derivative Tubulin Tubulin 1,3-Oxazinan-2-one Derivative->Tubulin Inhibition Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of tubulin-inhibiting 1,3-oxazinan-2-ones.

Enzyme Inhibition:

The 1,3-oxazinan-2-one core can also serve as a scaffold for the development of enzyme inhibitors. For instance, derivatives have been identified as inhibitors of serine proteases and kinases.[3][13] The specific interactions with the enzyme's active site are dictated by the nature and stereochemistry of the substituents on the oxazinanone ring.

Conclusion

The synthesis of 1,3-oxazinan-2-ones has been an active area of research, leading to the development of several robust and versatile methodologies. The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The biological importance of this heterocyclic scaffold, particularly in the context of anticancer and antiviral drug discovery, ensures that the development of novel and efficient synthetic strategies will remain a key focus for medicinal and organic chemists. This guide provides a solid foundation for researchers entering this exciting field and a valuable reference for seasoned professionals in drug development.

References

3-Butyl-1,3-oxazinan-2-one: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyl-1,3-oxazinan-2-one is a heterocyclic compound belonging to the class of cyclic carbamates. While specific literature on the n-butyl substituted variant is limited, the broader class of N-substituted 1,3-oxazinan-2-ones has emerged as a valuable scaffold in organic synthesis. These structures serve as important intermediates in the preparation of pharmaceuticals and 1,3-amino alcohols.[1] Their utility stems from the inherent reactivity of the carbamate moiety and the potential for introducing chirality, making them attractive building blocks in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, drawing upon established methodologies for analogous N-substituted derivatives.

Physicochemical Properties

PropertyValue (Parent Compound: 1,3-oxazinan-2-one)Reference
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
CAS Number5259-97-2

Note: The addition of a butyl group to the nitrogen atom will increase the molecular weight and likely alter the physical properties such as melting and boiling points.

Synthesis of this compound

A robust and straightforward synthesis of N-substituted 1,3-oxazinan-2-ones has been developed, which can be readily adapted for the preparation of the 3-butyl derivative. This method involves a one-pot, three-component reaction between a primary amine (n-butylamine), 1,3-dibromopropane, and a bicarbonate salt in a suitable solvent.[2]

Proposed Synthetic Pathway

Synthesis_of_3_Butyl_1_3_oxazinan_2_one butylamine n-Butylamine intermediate Reaction Intermediate butylamine->intermediate One-pot reaction Room Temperature dibromopropane 1,3-Dibromopropane dibromopropane->intermediate One-pot reaction Room Temperature bicarbonate KHCO3 bicarbonate->intermediate One-pot reaction Room Temperature solvent Methanol (Solvent) solvent->intermediate One-pot reaction Room Temperature product This compound intermediate->product Hydrolysis_to_Amino_Alcohol oxazinanone This compound amino_alcohol N-Butyl-3-aminopropanol oxazinanone->amino_alcohol Hydrolysis (H+ or OH-) Workflow synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification building_block This compound (Building Block) purification->building_block hydrolysis Hydrolysis building_block->hydrolysis derivatization Further Derivatization building_block->derivatization asymmetric_synthesis Chiral Auxiliary (with chiral backbone) building_block->asymmetric_synthesis amino_alcohol 1,3-Amino Alcohol Synthesis hydrolysis->amino_alcohol drug_discovery Drug Discovery Applications derivatization->drug_discovery complex_synthesis Asymmetric Synthesis of Complex Molecules asymmetric_synthesis->complex_synthesis

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 4,4,5-trisubstituted 1,3-oxazinan-2-ones from α-substituted α-isocyanoacetates and phenyl vinyl selenones. This method offers an efficient route to a key structural motif found in numerous bioactive compounds and pharmaceuticals.

Introduction

The 1,3-oxazinan-2-one core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with antibacterial, anti-inflammatory, anti-diabetic, and anti-HIV activities.[1] Traditional syntheses of these heterocycles often involve multiple steps and hazardous reagents. The described one-pot protocol offers a streamlined and efficient alternative, proceeding through a Brønsted base-catalyzed Michael addition followed by a Brønsted acid-catalyzed domino oxidative cyclization.[2][3] In this sequence, the phenylselenonyl group uniquely functions as a Michael activator, a leaving group, and a latent oxidant.[1][2][3]

Reaction Principle

The one-pot synthesis is initiated by the Michael addition of an α-substituted α-isocyanoacetate to a phenyl vinyl selenone, catalyzed by a Brønsted base such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The subsequent addition of a Brønsted acid, like p-toluenesulfonic acid (PTSA), triggers a domino oxidative cyclization cascade that forms the 1,3-oxazinan-2-one ring system.[2][3] This process efficiently creates four chemical bonds in a single synthetic operation.[1][3]

Reaction Scheme Workflow

G cluster_reactants Reactants cluster_conditions Reaction Steps cluster_reagents Reagents cluster_product Product Isocyanoacetate α-Isocyanoacetate Michael_Addition Step 1: Michael Addition Isocyanoacetate->Michael_Addition Selenone Phenyl Vinyl Selenone Selenone->Michael_Addition Domino_Cyclization Step 2: Domino Oxidative Cyclization Michael_Addition->Domino_Cyclization Intermediate Product 1,3-Oxazinan-2-one Domino_Cyclization->Product Base Brønsted Base (Et3N or DBU) Base->Michael_Addition Catalyst Acid Brønsted Acid (PTSA) Acid->Domino_Cyclization Catalyst

Caption: General workflow of the one-pot synthesis.

Experimental Protocols

General Protocol for the Synthesis of 4,4,5-Trisubstituted 1,3-Oxazinan-2-ones

This protocol is adapted from the procedure described by Buyck, T., et al. (2014).[3]

Materials:

  • α-Substituted α-isocyanoacetate (1.0 equiv)

  • Phenyl vinyl selenone (1.0 equiv)

  • Triethylamine (Et₃N) (0.1 equiv) or DBU (0.05 equiv for less acidic α-CH)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.2 equiv or 0.1 equiv with DBU)

  • tert-Butanol (tBuOH)

Procedure:

  • To a solution of the α-substituted α-isocyanoacetate in tBuOH (0.25 M), add the phenyl vinyl selenone.

  • Add the Brønsted base (Et₃N or DBU) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the Michael addition is complete, add a solution of PTSA·H₂O in tBuOH (final concentration 0.05 M).

  • Heat the reaction mixture to 35 °C and continue stirring until the cyclization is complete (as monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-oxazinan-2-one.

Enantioselective Protocol using a Bifunctional Organocatalyst

For an enantioselective synthesis, a Cinchona alkaloid-derived bifunctional organocatalyst can be employed for the initial Michael addition step.[3]

Materials:

  • α-Substituted α-isocyanoacetate (1.0 equiv)

  • Phenyl vinyl selenone (1.0 equiv)

  • Bifunctional organocatalyst (e.g., Cinchona alkaloid-derived catalyst)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

  • Toluene

  • tert-Butanol (tBuOH)

Procedure:

  • Perform the enantioselective Michael addition between the α-isocyanoacetate and phenyl vinyl selenone in toluene in the presence of the bifunctional organocatalyst.

  • Monitor the reaction for completion by TLC.

  • Following the completion of the Michael addition, add a solution of PTSA in tBuOH.

  • Stir the mixture at the appropriate temperature to facilitate the domino oxidative cyclization.

  • After the reaction is complete, work up and purify the product using standard techniques, such as flash column chromatography, to yield the enantiomerically enriched 1,3-oxazinan-2-one.

Data Presentation

The following tables summarize the yields for the synthesis of various 4,4,5-trisubstituted 1,3-oxazinan-2-ones using the general one-pot procedure.

Table 1: Synthesis of 4-Aryl-4-methoxycarbonyl-1,3-oxazinan-2-ones
EntryR in α-IsocyanoacetateProductYield (%)
1Phenyl1a 75
24-Methoxyphenyl1b 80
34-Bromophenyl1c 78
44-Chlorophenyl1d 82
54-Fluorophenyl1e 85
63-Methoxyphenyl1f 76
72-Methoxyphenyl1g 70
82-Naphthyl1h 79
92-Thienyl1i 68
103-Pyridyl1j 65

Reaction conditions: Et₃N (0.1 equiv), tBuOH (0.25 M) at room temperature, then PTSA·H₂O (0.2 equiv) in tBuOH (final concentration 0.05 M) at 35 °C.[3]

Table 2: Synthesis of 4-Alkyl-4-methoxycarbonyl-1,3-oxazinan-2-ones
EntryR in α-IsocyanoacetateProductYield (%)
1Methyl1k 72
2Ethyl1l 75
3Isopropyl1m 81
4Benzyl1n 88

Reaction conditions: DBU (0.05 equiv), tBuOH (0.25 M) at room temperature, then PTSA·H₂O (0.1 equiv) in tBuOH (final concentration 0.05 M) at 35 °C.[1][3]

Signaling Pathway and Mechanism

The proposed mechanism for this transformation involves a sequence of carefully orchestrated steps, highlighting the multifunctional role of the phenylselenonyl group.

G Reactants Isocyanoacetate + Phenyl Vinyl Selenone Michael_Adduct Michael Adduct (Intermediate A) Reactants->Michael_Adduct  Michael Addition  (Base Catalyzed) Cyclization_Intermediate Cyclization Precursor (Intermediate B) Michael_Adduct->Cyclization_Intermediate  Protonation & Tautomerization  (Acid Catalyzed) Oxidative_Cyclization Oxidative Cyclization Product (Intermediate C) Cyclization_Intermediate->Oxidative_Cyclization  Intramolecular Attack  & Ring Closure Product 1,3-Oxazinan-2-one Oxidative_Cyclization->Product  Elimination of  Phenylseleninic Acid

Caption: Proposed mechanistic pathway.

Conclusion

The one-pot synthesis of 1,3-oxazinan-2-ones from isocyanoacetates provides an efficient and versatile method for accessing this important heterocyclic motif. The reaction is characterized by its operational simplicity, good to excellent yields, and the ability to generate molecular complexity in a single step. The potential for an enantioselective variant further enhances the utility of this methodology for applications in drug discovery and development.

References

Application Notes and Protocols: Gold-Catalyzed Synthesis of 1,3-Oxazin-2-ones from Allenic Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the gold-catalyzed synthesis of 1,3-oxazin-2-ones from allenic carbamates. This method offers an efficient and regioselective route to these valuable heterocyclic compounds, which are of significant interest in medicinal chemistry and organic synthesis due to their biological activities.[1][2][3] The protocols outlined below describe the selective synthesis of two distinct isomers: the kinetically controlled 6-methylene-1,3-oxazinan-2-ones and the thermodynamically favored 3,4-dihydro-2H-1,3-oxazin-2-ones.[1][3][4]

Reaction Principle

The gold-catalyzed cyclization of allenic carbamates proceeds via an intramolecular oxycyclization reaction. The regioselectivity of this transformation is highly dependent on the reaction temperature. At room temperature, the reaction favors a 6-endo-dig cyclization, leading to the kinetically controlled product.[1][4] Conversely, at elevated temperatures, an isomerization occurs, yielding the more stable 6-exo-dig cyclization product.[1] A cationic Au(I) complex, typically generated in situ from a gold(I) chloride precatalyst and a silver salt, is employed to activate the allene moiety towards nucleophilic attack by the carbamate oxygen.[1][2][5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of 6-methylene-1,3-oxazinan-2-ones (kinetically controlled) and 3,4-dihydro-2H-1,3-oxazin-2-ones (thermodynamically controlled) from various allenic carbamates.

Table 1: Synthesis of 6-methylene-1,3-oxazinan-2-ones (Kinetically Controlled Products) [4]

EntrySubstrate (Allenic Carbamate)Time (h)Yield (%)
12a685
22b782
32d688
42e875
52f790
62g5.580
72h592
82i778
92j295

Table 2: Synthesis of 3,4-dihydro-2H-1,3-oxazin-2-ones (Thermodynamically Controlled Products) [4]

EntrySubstrate (Allenic Carbamate)Temperature (°C)Time (h)Yield (%)
12a1301.589
22b130285
32c130480
42d130678
52e130482
62f1300.593
72g1305.575
82i130288
92j80291

Experimental Protocols

Materials:

  • Allenic carbamate substrate

  • [AuCl(PPh₃)] (Gold(I) chloride triphenylphosphine complex)

  • AgOTf (Silver trifluoromethanesulfonate)

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate/oil bath

  • Sealed tube (for high-temperature reactions)

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Protocol 1: Synthesis of 6-methylene-1,3-oxazinan-2-ones (Kinetically Controlled)

This protocol describes the synthesis of the kinetically favored 6-methylene-1,3-oxazinan-2-one derivatives.

Procedure:

  • To a stirred solution of the allenic carbamate (1.0 equiv) in dichloromethane (0.1 M), sequentially add [AuCl(PPh₃)] (2.5 mol %), AgOTf (2.5 mol %), and p-toluenesulfonic acid (10 mol %) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-8 hours, see Table 1), filter the mixture through a pad of Celite.[1]

  • Wash the Celite pad with dichloromethane.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-methylene-1,3-oxazinan-2-one.

Protocol 2: Synthesis of 3,4-dihydro-2H-1,3-oxazin-2-ones (Thermodynamically Controlled)

This protocol details the synthesis of the thermodynamically stable 3,4-dihydro-2H-1,3-oxazin-2-one derivatives.

Procedure:

  • To a solution of the allenic carbamate (1.0 equiv) in dichloromethane (0.1 M) in a sealed tube, add [AuCl(PPh₃)] (2.5 mol %), AgOTf (2.5 mol %), and p-toluenesulfonic acid (10 mol %).[1]

  • Seal the tube and heat the reaction mixture to the specified temperature (80 °C or 130 °C, see Table 2) in an oil bath.[1]

  • Monitor the reaction by TLC until the starting material is consumed (typically 0.5-6 hours).[1]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with dichloromethane.[1]

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the target 3,4-dihydro-2H-1,3-oxazin-2-one.

Visualizations

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for this synthesis.

reaction_mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products AllenicCarbamate Allenic Carbamate Coordination Coordination AllenicCarbamate->Coordination + [Au(I)]+ AuCatalyst [Au(I)]+ AuCatalyst->Coordination EndoCyclization 6-endo-dig Cyclization Coordination->EndoCyclization Room Temp ExoCyclization 6-exo-dig Cyclization Coordination->ExoCyclization High Temp KineticProduct 6-methylene-1,3-oxazinan-2-one (Kinetic Product) EndoCyclization->KineticProduct ThermoProduct 3,4-dihydro-2H-1,3-oxazin-2-one (Thermodynamic Product) ExoCyclization->ThermoProduct Isomerization Isomerization Isomerization->ThermoProduct KineticProduct->Isomerization High Temp

Caption: Proposed mechanism for the gold-catalyzed synthesis of 1,3-oxazin-2-ones.

experimental_workflow cluster_conditions Reaction Conditions start Start setup Reaction Setup: - Allenic Carbamate - CH2Cl2 - Stirring start->setup add_reagents Add Catalysts: - [AuCl(PPh3)] - AgOTf - PTSA setup->add_reagents rt_path Room Temperature (Kinetic Control) add_reagents->rt_path ht_path Elevated Temperature (Thermodynamic Control) (Sealed Tube) add_reagents->ht_path workup Reaction Workup: - Filter through Celite - Wash with Brine - Dry with Na2SO4 rt_path->workup ht_path->workup purification Purification: - Concentrate - Flash Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the gold-catalyzed synthesis.

References

Asymmetric Synthesis of Chiral 1,3-Oxazinanes: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral 1,3-oxazinanes, proceeding through hemiaminal intermediates. This method offers a highly efficient, one-pot procedure for producing these valuable heterocyclic compounds with high yields and excellent enantioselectivities. Chiral 1,3-oxazinanes are significant structural motifs found in various biologically active compounds and are utilized as chiral auxiliaries and ligands in asymmetric catalysis.

Introduction

The enantioselective synthesis of 1,3-oxazinanes is a critical process in medicinal chemistry and drug development due to the prevalence of this scaffold in therapeutic agents. The methodology detailed herein leverages a chiral magnesium phosphate catalyst to facilitate the enantioselective addition of an alcohol to an imine, forming a chiral hemiaminal intermediate. This intermediate then undergoes a subsequent intramolecular cyclization under mild basic conditions to yield the desired chiral 1,3-oxazinane. This one-pot approach is notable for its operational simplicity and the high degree of stereocontrol achieved.

Reaction Principle

The core of this synthetic strategy is a two-step, one-pot sequence:

  • Enantioselective Hemiaminal Formation: A chiral magnesium phosphate catalyst promotes the enantioselective addition of a haloalcohol (such as 3-bromopropanol) to a range of imines. This step establishes the crucial stereocenter of the molecule.

  • Intramolecular Cyclization: Following the formation of the hemiaminal, a mild base is introduced to facilitate an intramolecular 6-exo-tet cyclization, leading to the formation of the 1,3-oxazinane ring with retention of enantioselectivity.[1][2][3][4]

Data Presentation

The following table summarizes the quantitative data for the asymmetric synthesis of various chiral 1,3-oxazinanes, demonstrating the scope and efficiency of this methodology.

EntryImine Substrate (R)ProductYield (%)ee (%)
1C₆H₅2-phenyl-1,3-oxazinane8575
24-MeC₆H₄2-(p-tolyl)-1,3-oxazinane8278
34-MeOC₆H₄2-(4-methoxyphenyl)-1,3-oxazinane8072
44-FC₆H₄2-(4-fluorophenyl)-1,3-oxazinane8880
54-ClC₆H₄2-(4-chlorophenyl)-1,3-oxazinane9082
64-BrC₆H₄2-(4-bromophenyl)-1,3-oxazinane9285
72-Naphthyl2-(naphthalen-2-yl)-1,3-oxazinane8470

Experimental Protocols

General Procedure for the Asymmetric Synthesis of 1,3-Oxazinanes

This protocol is based on the one-pot synthesis method described by Nimmagadda, Zhang, and Antilla.[2]

Materials:

  • Imine (1.0 equiv)

  • 3-Bromopropanol (2.0 equiv)

  • Chiral Magnesium Phosphate Catalyst (5 mol %)

  • 4 Å Molecular Sieves (40 mg/mL)

  • Ethyl Acetate (EtOAc)

  • Dimethylformamide (DMF)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

Protocol:

Step 1: Hemiaminal Formation

  • To a flame-dried reaction vial, add the imine (1.0 equiv), 4 Å molecular sieves (40 mg/mL), and the chiral magnesium phosphate catalyst (5 mol %).

  • Add anhydrous ethyl acetate as the solvent.

  • Add 3-bromopropanol (2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the imine is consumed.

Step 2: Intramolecular Cyclization

  • Once the formation of the hemiaminal intermediate is complete, carefully remove the ethyl acetate under reduced pressure.

  • Add anhydrous dimethylformamide (DMF) to the reaction residue.

  • Add cesium carbonate (Cs₂CO₃) (2.0 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor the formation of the 1,3-oxazinane product by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure chiral 1,3-oxazinane.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1][3]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Intramolecular Cyclization Imine Imine Hemiaminal Chiral Hemiaminal Intermediate Imine->Hemiaminal + Alcohol 3-Bromopropanol Alcohol->Hemiaminal Catalyst Chiral Mg-Phosphate Catalyst Catalyst->Hemiaminal Oxazinane Chiral 1,3-Oxazinane Hemiaminal->Oxazinane 6-exo-tet Base Cs₂CO₃ Base->Oxazinane

Caption: General reaction pathway for the asymmetric synthesis of chiral 1,3-oxazinanes.

Experimental Workflow

Experimental_Workflow Start Start: Flame-dried vial Add_Reactants Add Imine, 4Å MS, Catalyst, EtOAc Start->Add_Reactants Add_Alcohol Add 3-Bromopropanol Add_Reactants->Add_Alcohol Stir_Step1 Stir at RT, Monitor by TLC Add_Alcohol->Stir_Step1 Remove_Solvent Remove Ethyl Acetate Stir_Step1->Remove_Solvent Imine Consumed Add_DMF_Base Add DMF and Cs₂CO₃ Remove_Solvent->Add_DMF_Base Stir_Step2 Stir at RT, Monitor by TLC Add_DMF_Base->Stir_Step2 Workup Quench, Extract, Dry, Concentrate Stir_Step2->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis End Pure Chiral 1,3-Oxazinane Analysis->End

Caption: Step-by-step experimental workflow for the one-pot synthesis.

References

Application Notes and Protocols for the Synthesis of 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of chiral 1,3-oxazinan-2-ones, valuable heterocyclic scaffolds in medicinal chemistry, starting from readily available carbohydrate derivatives. The primary method outlined is based on the multi-step conversion of (S)-3-hydroxy-γ-butyrolactone, a derivative of carbohydrates, into the target compounds. This pathway involves amide formation, borane-mediated reduction to a key 1,3-amino alcohol intermediate, and subsequent cyclization. An alternative, milder cyclization protocol using 1,1'-carbonyldiimidazole (CDI) is also presented as a phosgene-free method. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

Chiral 1,3-oxazinan-2-ones are important structural motifs found in a variety of biologically active compounds and serve as versatile intermediates in the synthesis of pharmaceuticals. Their rigid, heterocyclic core allows for the precise spatial arrangement of substituents, making them attractive scaffolds for drug design. Deriving these structures from the chiral pool of carbohydrates offers an efficient and stereoselective route to enantiomerically pure products.

This document details two reliable synthetic pathways to access these compounds. The core strategy hinges on the synthesis of a chiral 1,3-amino alcohol from a carbohydrate precursor, which is then cyclized to form the desired 1,3-oxazinan-2-one ring. The protocols provided are designed to be clear and actionable for researchers in organic synthesis and drug development.

Overall Synthetic Workflow

The synthesis of 1,3-oxazinan-2-ones from (S)-3-hydroxy-γ-butyrolactone follows a three-step sequence as depicted below. This workflow highlights the key transformations from the starting material to the final cyclized product.

G cluster_workflow Synthetic Workflow SM Carbohydrate Derivative ((S)-3-hydroxy-γ-butyrolactone) Amide Chiral Hydroxy Amide SM->Amide  Amine (R-NH2)  Step 1: Amidation AminoAlcohol Chiral 1,3-Amino Alcohol Amide->AminoAlcohol  BH3·THF  Step 2: Reduction Product 1,3-Oxazinan-2-one AminoAlcohol->Product  Carbonyl Source  (e.g., Triphosgene, CDI)  Step 3: Cyclization

Caption: General three-step workflow for the synthesis.

Experimental Protocols

Protocol 1: Synthesis via Triphosgene-Mediated Cyclization

This protocol follows the general strategy of amidation, reduction, and subsequent cyclization using triphosgene as the carbonyl source.

Step 1: Synthesis of Chiral Hydroxy Amides

This step involves the aminolysis of the lactone starting material with a primary amine to generate the corresponding hydroxy amide.

  • General Procedure: To a solution of (S)-3-hydroxy-γ-butyrolactone (1.0 eq) in methanol, the respective primary amine (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired hydroxy amide.

Step 2: Reduction of Hydroxy Amides to 1,3-Amino Alcohols

The amide functional group is selectively reduced to an amine using a borane-tetrahydrofuran complex.

  • General Procedure: The hydroxy amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of borane-THF complex (BH3·THF, 1.0 M in THF, 3.0-4.0 eq) is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-8 hours. After cooling to 0 °C, the reaction is carefully quenched by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid. The mixture is then stirred for 1 hour at room temperature. The aqueous layer is basified with 2 M sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amino alcohol is purified by flash chromatography.

Step 3: Cyclization to 1,3-Oxazinan-2-ones using Triphosgene

The final step involves the cyclization of the 1,3-amino alcohol using triphosgene in the presence of a base.

  • General Procedure: The 1,3-amino alcohol (1.0 eq) is dissolved in anhydrous dichloromethane, and the solution is cooled to 0 °C. Triethylamine (2.5 eq) is added, followed by the portion-wise addition of triphosgene (0.4 eq). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the final 1,3-oxazinan-2-one.

Data Summary for Protocol 1

Disclaimer: The following data is representative and intended for illustrative purposes, as the exact experimental values from the primary literature could not be fully accessed.

Entry Substrate (Amine) Amide Yield (%) Amino Alcohol Yield (%) Oxazinan-2-one Yield (%)
1Benzylamine928588
2Allylamine888285
3(R)-α-Methylbenzylamine958891
Protocol 2: Phosgene-Free Synthesis via CDI-Mediated Cyclization

This protocol provides an alternative, milder method for the final cyclization step, avoiding the use of highly toxic phosgene or its derivatives. Steps 1 and 2 for the synthesis of the 1,3-amino alcohol intermediate are identical to those described in Protocol 1.

Step 3 (Alternative): Cyclization to 1,3-Oxazinan-2-ones using 1,1'-Carbonyldiimidazole (CDI)

  • General Procedure: To a solution of the 1,3-amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), 1,1'-carbonyldiimidazole (CDI, 1.2 eq) is added in one portion at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Data Summary for Protocol 2

Disclaimer: The following data is representative and intended for illustrative purposes.

Entry Substrate (Amino Alcohol from) Oxazinan-2-one Yield (%)
1Benzylamine90
2Allylamine87
3(R)-α-Methylbenzylamine93

Reaction Mechanism Visualization

The cyclization of the 1,3-amino alcohol with CDI proceeds through the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine.

G cluster_mechanism CDI-Mediated Cyclization Mechanism AA 1,3-Amino Alcohol Intermediate Activated Imidazole Carbamate Intermediate AA->Intermediate + CDI - Imidazole CDI CDI Product 1,3-Oxazinan-2-one Intermediate->Product Intramolecular Cyclization Imidazole Imidazole (byproduct)

Caption: Mechanism of CDI-mediated cyclization.

Conclusion

The protocols described herein provide reliable and reproducible methods for the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate-derived starting materials. The availability of a phosgene-free cyclization method enhances the safety and accessibility of these valuable compounds for applications in drug discovery and development. The structured data and clear workflows are intended to facilitate the adoption of these synthetic strategies in the research laboratory.

Application of 3-Butyl-1,3-oxazinan-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the synthesis and biological activity of 3-Butyl-1,3-oxazinan-2-one is limited in the current scientific literature. The following application notes and protocols are based on established methodologies for the synthesis of structurally related N-substituted 1,3-oxazinan-2-ones and the known biological activities of the broader 1,3-oxazine chemical class. These protocols provide a foundational framework for the synthesis and potential evaluation of this compound and should be adapted and validated experimentally.

Introduction

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include potential applications as anticancer, antibacterial, anti-inflammatory, and antioxidant agents.[1][2] The substituent at the 3-position (N-substitution) of the oxazinan-2-one ring plays a crucial role in modulating the pharmacological properties of these compounds. This document outlines a potential synthetic route to this compound and discusses its prospective applications in medicinal chemistry based on the activities of analogous compounds.

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

A general and efficient one-pot synthesis for N-substituted 1,3-oxazinan-2-ones has been reported, which can be adapted for the synthesis of this compound.[3] The reaction involves the condensation of a primary amine (in this case, n-butylamine) with 1,3-dibromopropane in the presence of tetraethylammonium bicarbonate.

Experimental Workflow: Synthesis of 3-Substituted 1,3-Oxazinan-2-ones

reagents Reagents: - Primary Amine (e.g., n-Butylamine) - 1,3-Dibromopropane - Tetraethylammonium Bicarbonate - Methanol (Solvent) reaction One-Pot Reaction (Reflux) reagents->reaction workup Work-up: - Evaporation of Solvent - Acid-Base Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product 3-Substituted-1,3-oxazinan-2-one purification->product

Caption: General workflow for the one-pot synthesis of 3-substituted 1,3-oxazinan-2-ones.

Detailed Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from the general method for the synthesis of N-substituted 1,3-oxazinan-2-ones.[3]

Materials:

  • n-Butylamine

  • 1,3-Dibromopropane

  • Tetraethylammonium bicarbonate

  • Methanol (reagent grade)

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of n-butylamine (1.0 mmol) in methanol (10 mL), add 1,3-dibromopropane (1.0 mmol) and tetraethylammonium bicarbonate (1.5 mmol).

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in 2 M hydrochloric acid (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Data Presentation: Yields of Analogous N-Substituted 1,3-Oxazinan-2-ones

The following table summarizes the reported yields for various N-substituted 1,3-oxazinan-2-ones synthesized using the above-described general method.[3] This data provides an expected range for the yield of this compound.

EntryAmine (N-Substituent)ProductYield (%)
1Benzylamine3-Benzyl-1,3-oxazinan-2-one60
22-Thienylmethylamine3-(2-Thienylmethyl)-1,3-oxazinan-2-one61
34-Methoxybenzylamine3-(4-Methoxybenzyl)-1,3-oxazinan-2-one57
42-(4-Methoxyphenyl)ethylamine3-[2-(4-Methoxyphenyl)ethyl]-1,3-oxazinan-2-one54
5Cyclohexylamine3-Cyclohexyl-1,3-oxazinan-2-one80
6n-Octylamine3-Octyl-1,3-oxazinan-2-one62
7(S)-(-)-1-Phenylethylamine(S)-3-(1-Phenylethyl)-1,3-oxazinan-2-one52

Potential Medicinal Chemistry Applications

While specific biological data for this compound is not available, the broader class of 1,3-oxazines has shown promise in several therapeutic areas.

1. Anticancer Activity:

Derivatives of 1,3-oxazinan-2-one have been investigated as potential anticancer agents. Some analogs have been shown to exhibit cytotoxic activity against various cancer cell lines. A potential mechanism of action for some related heterocyclic compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Signaling Pathway: Potential Mechanism of Anticancer Action

compound This compound (Hypothetical) tubulin Tubulin Dimers compound->tubulin Inhibition of Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Essential for Spindle Formation apoptosis Apoptosis mitosis->apoptosis Cell Cycle Arrest leads to

Caption: A hypothetical pathway for the anticancer activity of this compound via tubulin polymerization inhibition.

2. Antibacterial Activity:

Chiral 1,3-oxazinan-2-one derivatives have been synthesized and evaluated for their antibacterial properties.[4] These compounds have shown activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. The development of new antibacterial agents with novel scaffolds is crucial to combat the rise of antibiotic resistance.

3. Anti-inflammatory and Antioxidant Activities:

Certain 1,3-oxazine derivatives have been screened for their in-vitro anti-inflammatory and antioxidant activities.[1] These properties suggest potential applications in the treatment of inflammatory diseases and conditions associated with oxidative stress.

Future Directions

The presented synthesis protocol provides a viable route to obtain this compound. Subsequent research should focus on:

  • Experimental Validation: Synthesizing and characterizing this compound to confirm its structure and purity.

  • Biological Screening: Evaluating the synthesized compound in a panel of in-vitro assays to determine its cytotoxic, antibacterial, anti-inflammatory, and antioxidant activities.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with varying alkyl chain lengths at the 3-position to establish a structure-activity relationship and optimize for potency and selectivity.

By following this proposed research plan, the potential of this compound as a novel therapeutic agent can be systematically explored.

References

Application Notes and Protocols: 1,3-Oxazinan-2-ones as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-oxazinan-2-ones as effective chiral auxiliaries in asymmetric synthesis. These auxiliaries offer a powerful and reliable method for controlling stereochemistry in the formation of new carbon-carbon bonds, particularly in alkylation and aldol reactions. The protocols outlined below are based on established methodologies and provide a framework for the synthesis of enantiomerically enriched carboxylic acids and their derivatives.

Introduction

Chiral auxiliaries are invaluable tools in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high levels of stereocontrol.[1] The 1,3-oxazinan-2-one scaffold has emerged as a robust chiral auxiliary, demonstrating excellent stereoselectivity in a variety of chemical transformations.[2][3] A notable example is (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one, which has shown higher stereoselectivities in enolate alkylations compared to the widely used Evans oxazolidin-2-one auxiliaries.[2]

A key advantage of the 6,6-dimethyl-substituted 1,3-oxazinan-2-one auxiliary is the ability to achieve exclusive exocyclic cleavage during hydrolysis.[2] This ensures the efficient recovery of the chiral auxiliary and the straightforward isolation of the desired chiral product.

Asymmetric Alkylation of N-Acyl-1,3-oxazinan-2-ones

The alkylation of N-acyl-1,3-oxazinan-2-ones provides a reliable route to enantiomerically enriched α-substituted carboxylic acids. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing a new stereocenter with high diastereoselectivity.

Quantitative Data for Diastereoselective Alkylation

The following table summarizes the results for the diastereoselective alkylation of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
MeI(2'R,4R)-Product95>99:1
BnBr(2'R,4R)-Product92>99:1
Allyl-Br(2'R,4R)-Product85>99:1
i-PrI(2'R,4R)-Product7598:2
Experimental Protocol: General Procedure for Asymmetric Alkylation
  • Enolate Formation: To a solution of the N-acyl-1,3-oxazinan-2-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.2 equiv) to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a time dependent on the reactivity of the electrophile (typically 1-4 hours).

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically pure alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the cleaved carboxylic acid.

Asymmetric Aldol Reactions

Asymmetric aldol reactions using N-acyl-1,3-oxazinan-2-ones, particularly with chlorotitanium enolates, proceed with excellent diastereoselectivity to furnish syn-aldol products.[2] These products can then be hydrolyzed to yield enantiomerically pure α-methyl-β-hydroxy-carboxylic acids, which are valuable building blocks in natural product synthesis.

Quantitative Data for Asymmetric Aldol Reactions

The following table summarizes the results for the asymmetric aldol reaction of the chlorotitanium enolate of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one with various aldehydes.

Aldehyde (R'CHO)ProductYield (%)Diastereomeric Ratio (d.r.)
PhCHOsyn-Aldol Product88>98:2
i-PrCHOsyn-Aldol Product91>98:2
EtCHOsyn-Aldol Product85>98:2
Cinnamaldehydesyn-Aldol Product8297:3
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
  • Enolate Formation: To a solution of the N-acyl-1,3-oxazinan-2-one (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add titanium(IV) chloride (1.1 equiv) dropwise. The resulting solution is stirred for 5 minutes, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Stir the reaction mixture at 0 °C for 30 minutes to form the chlorotitanium enolate.

  • Aldol Addition: Cool the enolate solution to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the reaction mixture to warm to room temperature. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Cleavage of the Chiral Auxiliary

A crucial step in this methodology is the efficient removal of the chiral auxiliary to release the desired chiral product. The gem-dimethyl substitution at the C(6) position of the oxazinanone ring facilitates a clean, exocyclic cleavage.[2]

Experimental Protocol: Hydrolytic Cleavage to the Carboxylic Acid
  • Hydrolysis: Dissolve the N-acylated oxazinanone adduct (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M). Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).

  • Stirring: Stir the reaction mixture at 0 °C for 4-12 hours, monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Work-up: Acidify the reaction mixture to pH ~2 with a 1 M aqueous HCl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting carboxylic acid by chromatography or crystallization.

Visualizations

Logical Relationships and Workflows

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_end Outcome Auxiliary Chiral 1,3-Oxazinan-2-one Acylation N-Acylation Auxiliary->Acylation Substrate Prochiral Substrate (e.g., Acyl Halide) Substrate->Acylation Enolate_Formation Enolate Formation Acylation->Enolate_Formation Stereoselective_Reaction Diastereoselective Alkylation or Aldol Enolate_Formation->Stereoselective_Reaction Cleavage Auxiliary Cleavage Stereoselective_Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Stereochemical_Control_Mechanism cluster_model Stereochemical Control Model Enolate Chelated (Z)-Enolate Auxiliary Chiral Auxiliary (e.g., with iso-propyl group) Enolate->Auxiliary directs stereochemistry Face_A Sterically Hindered (Re) Face Auxiliary->Face_A blocks Face_B Less Hindered (Si) Face Auxiliary->Face_B exposes Product Diastereomerically Enriched Product Face_B->Product leads to major diastereomer Electrophile Electrophile (E+) Electrophile->Face_B approaches

References

Application Notes and Protocols for the Quantification of 3-Butyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyl-1,3-oxazinan-2-one is a cyclic carbamate that may find applications in pharmaceutical and materials science. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound in various sample matrices using High-Performance Liquid Chromatography (HPLC) with two alternative detection methods: Ultraviolet (UV) detection and Tandem Mass Spectrometry (MS/MS). The HPLC-UV method offers a cost-effective and widely accessible option, while the HPLC-MS/MS method provides superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

While specific validated methods for this compound are not widely published, the following protocols are based on established analytical methodologies for similar carbamate compounds and are presented as robust starting points for method development and validation.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC8H15NO2N/A
Molecular Weight157.21 g/mol N/A
XLogP31.4PubChem (for 3-butyl-1,3-oxazolidin-2-one)[1]
Hydrogen Bond Donor Count0PubChem (for 3-butyl-1,3-oxazolidin-2-one)[1]
Hydrogen Bond Acceptor Count2PubChem (for 3-butyl-1,3-oxazolidin-2-one)[1]

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction from a Solid Matrix:

    • Accurately weigh 1 gram of the homogenized sample into a 15 mL polypropylene centrifuge tube.

    • Add 5 mL of methanol to the tube.

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

ParameterCondition
Instrument HPLC system with a UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

3. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Method 2: Quantification by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at trace levels or in complex biological or environmental matrices.

Experimental Protocol

1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Prepare a working stock solution of 1 µg/mL in methanol.

    • Perform serial dilutions of the working stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Extraction (e.g., from Plasma):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an HPLC vial for analysis.

2. HPLC-MS/MS Instrumentation and Conditions

ParameterHPLC ConditionMass Spectrometry Condition
Instrument HPLC system coupled to a triple quadrupole mass spectrometerIonization Mode
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Scan Type
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient: 10% B to 90% B over 5 minPrecursor Ion (m/z)
Flow Rate 0.3 mL/minProduct Ions (m/z)
Column Temperature 40 °CCollision Energy
Injection Volume 5 µLCapillary Voltage
Run Time 8 minutesSource Temperature
Desolvation Temperature

3. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a weighted linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.

  • Quantify the concentration of this compound in the samples using the regression equation.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling 1. Sample Collection extraction 2. Extraction sampling->extraction cleanup 3. Clean-up / Filtration extraction->cleanup hplc 4. HPLC Separation cleanup->hplc detection 5. Detection (UV or MS/MS) hplc->detection integration 6. Peak Integration detection->integration quantification 7. Quantification integration->quantification reporting 8. Reporting quantification->reporting

Caption: General experimental workflow for the quantification of this compound.

validation_parameters center_node Method Validation specificity Specificity / Selectivity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lod Limit of Detection (LOD) center_node->lod loq Limit of Quantification (LOQ) center_node->loq robustness Robustness center_node->robustness stability Stability center_node->stability

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the N-alkylation of 1,3-Oxazinan-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1,3-oxazinan-2-ones, a key functionalization step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The following sections detail common methods, quantitative data from representative reactions, and step-by-step experimental procedures.

Introduction

1,3-Oxazinan-2-ones are six-membered cyclic carbamates that serve as important building blocks in medicinal chemistry. N-alkylation of the carbamate nitrogen is a crucial step to introduce molecular diversity and modulate the pharmacological properties of the resulting compounds. This document outlines two primary, reliable methods for the N-alkylation of the 1,3-oxazinan-2-one scaffold: a strong base-mediated approach using sodium hydride (NaH) and a milder method employing potassium carbonate (K₂CO₃).

Data Presentation

While direct N-alkylation data on pre-formed, unsubstituted 1,3-oxazinan-2-one is not extensively tabulated in the literature, the following table summarizes the yields for various N-substituted 1,3-oxazinan-2-ones synthesized via a one-pot, three-component reaction. This data provides an indication of the feasibility of incorporating different alkyl and aryl groups at the nitrogen position.

Table 1: Synthesis of N-Substituted 1,3-Oxazinan-2-ones via a One-Pot Reaction [1]

EntryAmineN-Substituted 1,3-Oxazinan-2-oneYield (%)
1Benzylamine3-Benzyl-1,3-oxazinan-2-one60
22-Thienylmethylamine3-(2-Thienylmethyl)-1,3-oxazinan-2-one61
34-Methoxybenzylamine3-(4-Methoxybenzyl)-1,3-oxazinan-2-one57
44-Methoxyphenethylamine3-(4-Methoxyphenethyl)-1,3-oxazinan-2-one54
5Dodecylamine3-Dodecyl-1,3-oxazinan-2-one80
6Octylamine3-Octyl-1,3-oxazinan-2-one62
7Cyclohexylamine3-Cyclohexyl-1,3-oxazinan-2-one52

Experimental Protocols

Two general and effective protocols for the N-alkylation of 1,3-oxazinan-2-one are presented below. These methods are adapted from established procedures for the N-alkylation of related heterocyclic systems and are expected to be high-yielding for the target substrate.

Protocol 1: N-Alkylation using Sodium Hydride (NaH) and an Alkyl Halide

This protocol is suitable for a wide range of alkyl halides and typically provides high yields. Sodium hydride is a strong base, and appropriate safety precautions should be taken.

Materials:

  • 1,3-Oxazinan-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-oxazinan-2-one (1.0 eq).

  • Dissolve the 1,3-oxazinan-2-one in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 1,3-oxazinan-2-one.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) and an Alkyl Iodide

This protocol utilizes a milder base and is suitable for base-sensitive substrates. It is particularly effective with more reactive alkylating agents like methyl iodide.

Materials:

  • 1,3-Oxazinan-2-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl iodide (e.g., methyl iodide)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1,3-oxazinan-2-one (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous acetone or DMF to the flask to a concentration of approximately 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl iodide (1.5-2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (for acetone) or stir at room temperature to 50 °C (for DMF) for 4-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with the reaction solvent (acetone or DMF).

  • Concentrate the filtrate under reduced pressure.

  • If DMF was used, dilute the residue with a large volume of water and extract with ethyl acetate (3x). If acetone was used, the residue can be directly partitioned between water and dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 1,3-oxazinan-2-one.[2][3]

Visualizations

The following diagrams illustrate the experimental workflows for the N-alkylation of 1,3-oxazinan-2-ones.

experimental_workflow_NaH cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A 1,3-Oxazinan-2-one in anhydrous DMF/THF B Add NaH at 0 °C A->B C Stir for 30-60 min B->C D Add Alkyl Halide at 0 °C C->D E Warm to RT, stir 2-24h D->E F Quench with NH4Cl (aq) E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J N-alkylated Product I->J

Caption: Workflow for N-alkylation using NaH.

experimental_workflow_K2CO3 cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A 1,3-Oxazinan-2-one and K2CO3 in acetone/DMF B Add Alkyl Iodide A->B C Heat/Stir for 4-24h B->C D Filter and Concentrate C->D E Aqueous Workup D->E F Extract with DCM/EtOAc E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H I N-alkylated Product H->I

Caption: Workflow for N-alkylation using K₂CO₃.

References

Application Notes and Protocols for In Vitro Evaluation of Oxazinanone Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to assess the biological activity of oxazinanone compounds. The methodologies outlined are essential for the preliminary screening and characterization of new chemical entities in drug discovery and development.

Anticancer Activity

Oxazinanone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.

Data Presentation: Cytotoxicity of Oxazinanone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative oxazinanone derivatives against various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
3i HepG2 (Liver)MTT46.4[1]
4d A2780 (Ovarian)MTT52.8[2]
5c A2780 (Ovarian)MTT19.8[2]
5g A2780 (Ovarian)MTT4.47[2]
5g A2780/RCIS (Cisplatin-resistant Ovarian)MTT20.81[2]
5g MCF-7 (Breast)MTT10.23[2]
5g MCF-7/MX (Mitoxantrone-resistant Breast)MTT15.45[2]
Experimental Protocols

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Oxazinanone compounds

  • Human cancer cell lines (e.g., HepG2, A2780, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the oxazinanone compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the oxazinanone compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 treatment Add Compounds to Cells incubation1->treatment compound_prep Prepare Oxazinanone Dilutions compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO incubation3->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases oxazinanone Oxazinanone Derivative oxazinanone->ikk inhibits dna DNA nfkb_nuc->dna binds gene_transcription Gene Transcription (Proliferation, Anti-apoptosis) dna->gene_transcription cox_inhibition_workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme_prep Prepare COX Enzyme Solutions add_reagents Add Buffer, Heme, Enzyme enzyme_prep->add_reagents compound_prep Prepare Oxazinanone Dilutions add_compound Add Oxazinanone compound_prep->add_compound add_reagents->add_compound pre_incubation Pre-incubate add_compound->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Measure Signal add_detection->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 mic_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Serial Dilution of Oxazinanone inoculate_plate Inoculate 96-well Plate compound_dilution->inoculate_plate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate_plate incubation Incubate at 37°C for 18-24h inoculate_plate->incubation read_mic Visually Determine MIC incubation->read_mic

References

Troubleshooting & Optimization

Optimization of reaction conditions for 1,3-oxazinan-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,3-oxazinan-2-ones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,3-oxazinan-2-ones.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in 1,3-oxazinan-2-one synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Steric Hindrance: The structure of your starting materials plays a crucial role. Increased steric hindrance on the amine or the 1,3-diol can decrease the reaction yield.[1][2] If possible, consider using less hindered starting materials.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For the one-pot synthesis from an amine, 1,3-dibromopropane, and a bicarbonate source, the reaction is typically run at room temperature.[3] For syntheses involving dialkyl carbonates and 1,3-diols, a higher temperature (e.g., 90°C) may be necessary.[1]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reagent Quality: Ensure all reagents are pure and dry, as impurities or water can interfere with the reaction.

  • Choice of Carbonyl Source: In syntheses utilizing dialkyl carbonates, the choice of carbonate is critical. More hindered dialkyl carbonates, such as di-isopropyl carbonate and methyl tert-butyl carbonate, have been shown to produce higher yields of the desired 1,3-oxazinan-2-one compared to less hindered ones like dimethyl carbonate.[1][2]

Q2: I am not getting any product. What should I check?

A2: A complete lack of product formation often points to a fundamental issue with the reaction setup or reagents.

  • Reactivity of Starting Materials: Certain amines, particularly those that are sterically hindered or have low nucleophilicity (like aniline under some conditions), may fail to react or give very low yields.[3]

  • Catalyst/Base Activity: If your synthesis requires a catalyst or a base (e.g., potassium tert-butoxide), ensure it is active and has been stored correctly.

  • Incorrect Reagents: Double-check that you have used the correct reagents and that they were added in the proper order as specified by the protocol.

Q3: I am observing unexpected side products. What are they and how can I minimize them?

A3: The formation of side products is a common challenge. In the synthesis involving a primary amine, 1,3-dibromopropane, and a bicarbonate source, potential side products include the N-alkylation of the starting amine with 1,3-dibromopropane (e.g., N-benzyl-3-bromopropan-1-amine) and the formation of a carbamate intermediate that does not cyclize (e.g., 3-bromopropyl benzylcarbamate).[3]

  • To minimize these side products:

    • Ensure the reaction conditions, such as temperature and stoichiometry, are carefully controlled.

    • The one-pot nature of some syntheses is designed to favor the intramolecular cyclization over intermolecular side reactions. Adhering to the established protocol is key.

Q4: What is the best method for purifying 1,3-oxazinan-2-ones?

A4: The purification method will depend on the physical properties of your product (solid or liquid) and the nature of the impurities.

  • Column Chromatography: This is a widely used method for purifying both solid and liquid products. A common eluent system is a mixture of hexane and ethyl acetate.[4]

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for achieving high purity.[5]

  • Extraction: In some cases, a simple liquid-liquid extraction can be sufficient to isolate the product in high purity.[6]

Quantitative Data on Reaction Conditions

The following tables summarize the yields of 1,3-oxazinan-2-one synthesis under various conditions.

Table 1: Synthesis of N-Substituted 1,3-Oxazinan-2-ones from Various Amines [3]

EntryAmineProductYield (%)
1n-Butylamine3-Butyl-1,3-oxazinan-2-one60
2Benzylamine3-Benzyl-1,3-oxazinan-2-one61
3Thiophen-2-ylmethanamine3-(Thiophen-2-ylmethyl)-1,3-oxazinan-2-one57
44-Methoxybenzylamine3-(4-Methoxybenzyl)-1,3-oxazinan-2-one54
5Aniline3-Phenyl-1,3-oxazinan-2-one-
6p-Toluidine3-(p-Tolyl)-1,3-oxazinan-2-one7
7Cyclohexanamine3-Cyclohexyl-1,3-oxazinan-2-one80
8n-Octylamine3-Octyl-1,3-oxazinan-2-one62
9n-Dodecylamine3-Dodecyl-1,3-oxazinan-2-one52
10tert-Butylamine3-(tert-Butyl)-1,3-oxazinan-2-one-

Table 2: Effect of Dialkyl Carbonate (DAC) on the Yield of 3-Benzyl-1,3-oxazinan-2-one [1]

EntryDialkyl Carbonate (DAC)Isolated Yield (%)
1Dimethyl carbonate (DMC)21
2Diethyl carbonate (DEC)36
3Di-isopropyl carbonate (DiPC)43
4Methyl tert-butyl carbonate (MtBC)50

Reactions were carried out at 90°C for 2 hours with a 1.0:1.0:2.0:3.0 molar ratio of benzylamine/1,3-propanediol/potassium tert-butoxide/DAC.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted 1,3-Oxazinan-2-ones [3]

This protocol describes an efficient, one-pot synthesis from a primary amine, 1,3-dibromopropane, and tetraethylammonium bicarbonate.

Materials:

  • Primary amine (1.0 mmol)

  • 1,3-Dibromopropane (1.0 mmol)

  • Tetraethylammonium bicarbonate (1.5 mmol)

  • Methanol (5 mL)

Procedure:

  • To a solution of the primary amine (1.0 mmol) in methanol (5 mL), add 1,3-dibromopropane (1.0 mmol) and tetraethylammonium bicarbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 1,3-oxazinan-2-one.

Visual Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Amine, 1,3-Dibromopropane, and Bicarbonate in Methanol stir Stir at Room Temperature reagents->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by Column Chromatography concentrate->purify product Pure 1,3-Oxazinan-2-one purify->product

Caption: General experimental workflow for the one-pot synthesis of 1,3-oxazinan-2-one.

troubleshooting_guide start Low or No Yield check_sm Check Starting Material (SM) Reactivity start->check_sm steric_hindrance Is the amine or diol sterically hindered? check_sm->steric_hindrance change_sm Consider less hindered starting materials. steric_hindrance->change_sm Yes check_conditions Review Reaction Conditions steric_hindrance->check_conditions No success Improved Yield change_sm->success temp_time Are temperature and time optimal? check_conditions->temp_time optimize_conditions Optimize temperature and reaction time. temp_time->optimize_conditions No check_reagents Verify Reagent Quality temp_time->check_reagents Yes optimize_conditions->success reagent_purity Are reagents pure and dry? Is the catalyst/base active? check_reagents->reagent_purity purify_reagents Use purified reagents and fresh catalyst/base. reagent_purity->purify_reagents No check_carbonate Evaluate Carbonyl Source (if applicable) reagent_purity->check_carbonate Yes purify_reagents->success carbonate_type Using a dialkyl carbonate? Is it sufficiently hindered? check_carbonate->carbonate_type change_carbonate Switch to a more hindered dialkyl carbonate (e.g., MtBC). carbonate_type->change_carbonate No carbonate_type->success Yes change_carbonate->success

References

Technical Support Center: 3-Butyl-1,3-oxazinan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Butyl-1,3-oxazinan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient synthesis is a two-step process. First, 3-amino-1-propanol is reacted with butyl isocyanate to form the intermediate, N-(3-hydroxypropyl)-N'-butylurea. This intermediate is then cyclized, typically under thermal or catalytic conditions, to yield the final product, this compound.

Q2: What are the critical parameters to control for a high yield in the first step (urea formation)?

A2: The reaction between 3-amino-1-propanol and butyl isocyanate is generally high-yielding. Key parameters to control include:

  • Temperature: The reaction is exothermic. It is crucial to maintain a low temperature (typically 0-10 °C) during the addition of butyl isocyanate to prevent side reactions.

  • Solvent: An inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent the isocyanate from reacting with water.

  • Stoichiometry: A slight excess of 3-amino-1-propanol can be used to ensure the complete consumption of the isocyanate, which can be challenging to remove during purification.

Q3: How can I improve the yield of the cyclization step?

A3: The cyclization of N-(3-hydroxypropyl)-N'-butylurea is often the yield-limiting step. To improve the yield, consider the following:

  • Catalyst: While thermal cyclization is possible, the use of a catalyst can significantly improve the reaction rate and yield. Common catalysts include bases like sodium methoxide or acids.

  • Temperature: The optimal temperature for cyclization will depend on the chosen method (thermal vs. catalytic). For thermal cyclization, temperatures are typically elevated, but should be carefully controlled to avoid degradation.

  • Removal of Byproducts: The cyclization reaction releases water or an alcohol (if a catalyst like sodium methoxide is used). Efficient removal of these byproducts can drive the reaction to completion.

Q4: What are the common impurities I should look for?

A4: Common impurities include:

  • Unreacted 3-amino-1-propanol and butyl isocyanate.

  • The intermediate N-(3-hydroxypropyl)-N'-butylurea.

  • Polymeric byproducts from the self-reaction of butyl isocyanate, especially if moisture is present.

  • N,N'-dibutylurea, formed from the reaction of butyl isocyanate with any water present to form butylamine, which then reacts with another molecule of butyl isocyanate.

Q5: What are the recommended purification methods for this compound?

A5: A combination of purification techniques is often necessary to achieve high purity:

  • Recrystallization: This is an effective method for removing most impurities. A suitable solvent system can be determined empirically, but mixtures of ethyl acetate and hexanes are often a good starting point.

  • Column Chromatography: For very high purity, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-(3-hydroxypropyl)-N'-butylurea (Intermediate) 1. Inactive butyl isocyanate due to hydrolysis. 2. Reaction temperature too high, leading to side reactions. 3. Incorrect stoichiometry.1. Use fresh, anhydrous butyl isocyanate. Ensure all glassware and solvents are dry. 2. Add butyl isocyanate dropwise to the solution of 3-amino-1-propanol at 0 °C with vigorous stirring. 3. Accurately measure the starting materials. Consider using a slight excess of 3-amino-1-propanol.
Low or No Yield of this compound (Final Product) 1. Incomplete cyclization of the intermediate. 2. Degradation of the product at high temperatures. 3. Ineffective catalyst.1. Increase the reaction time or temperature for the cyclization step. Consider adding a suitable catalyst (e.g., a base like sodium methoxide). 2. Monitor the reaction closely and avoid excessive heating. Use a milder catalyst if available. 3. Ensure the catalyst is active and used in the correct amount.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction. 2. Formation of side products.1. Monitor the reaction by TLC until the starting material is consumed. 2. Review the reaction conditions (temperature, moisture, stoichiometry) to minimize side reactions. Isolate and characterize the major impurities to understand the side reactions.
Difficulty in Purifying the Final Product 1. Co-elution of impurities during column chromatography. 2. Oily product that does not crystallize.1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. 2. Try different solvent systems for recrystallization. If the product remains an oil, high-vacuum distillation (if thermally stable) or preparative HPLC may be necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-(3-hydroxypropyl)-N'-butylurea

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Dichloromethane0295
2Dichloromethane25288
3Tetrahydrofuran0292
4Acetonitrile0285

Table 2: Effect of Cyclization Conditions on the Yield and Purity of this compound

Entry Condition Temperature (°C) Time (h) Yield (%) Purity (%)
1Thermal (Toluene)110126590
2NaOMe (cat.) in Methanol6548595
3p-TsOH (cat.) in Toluene11067892
4No Solvent (Neat)12087088

Experimental Protocols

Protocol 1: Synthesis of N-(3-hydroxypropyl)-N'-butylurea
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-amino-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of amino alcohol).

  • Cool the flask to 0 °C in an ice bath.

  • Add butyl isocyanate (1.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are no longer visible.

  • Remove the solvent under reduced pressure to obtain the crude N-(3-hydroxypropyl)-N'-butylurea, which can be used in the next step without further purification or can be purified by recrystallization from ethyl acetate/hexanes.

Protocol 2: Synthesis of this compound (Catalytic Cyclization)
  • To a round-bottom flask, add the crude N-(3-hydroxypropyl)-N'-butylurea (1.0 eq) and methanol (15 mL/g of urea).

  • Add a catalytic amount of sodium methoxide (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., ammonium chloride solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization cluster_purification Purification A 3-Amino-1-propanol + Butyl Isocyanate in DCM B Reaction at 0°C to RT A->B C Solvent Evaporation B->C D Crude N-(3-hydroxypropyl)-N'-butylurea C->D E Crude Intermediate + NaOMe (cat.) in Methanol D->E F Reflux at 65°C E->F G Work-up and Extraction F->G H Crude this compound G->H I Column Chromatography or Recrystallization H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield of Final Product Q1 Is the intermediate urea formed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Check cyclization conditions: - Temperature too low? - Reaction time too short? - Catalyst inactive? A1_Yes->Q2 Q3 Check urea formation step: - Anhydrous conditions? - Temperature control? - Reagent quality? A1_No->Q3 A2_Sol Optimize cyclization: - Increase temperature/time - Use fresh catalyst Q2->A2_Sol A3_Sol Troubleshoot Step 1: - Use dry solvents/reagents - Maintain low temperature - Use fresh isocyanate Q3->A3_Sol

Caption: Troubleshooting logic for low yield of this compound.

Side reactions and byproduct formation in oxazinanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxazinanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during the synthesis of oxazinanone cores.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of oxazinanones, providing potential causes and solutions.

FAQ 1: Synthesis of 1,3-Oxazinan-2,5-diones from N-Cbz-protected α-Amino Acid Derived Diazoketones

Question: I am synthesizing a 1,3-oxazinan-2,5-dione via the intramolecular cyclization of an N-Cbz-protected diazoketone using a Brønsted acid catalyst in methanol, but my yields are low and I'm observing a significant byproduct. What could be the issue?

Answer:

Low yields in this reaction are often attributed to suboptimal reaction conditions or the formation of specific byproducts. Based on studies of this cyclization, here are the key factors to consider:

  • Solvent Choice: The choice of solvent is critical. Non-nucleophilic solvents such as dichloromethane (DCE), tetrahydrofuran (THF), and toluene have been shown to result in poor yields or no product formation. Protic, nucleophilic solvents like methanol and ethanol are generally more effective, with methanol often providing higher yields and shorter reaction times.[1]

  • Catalyst Loading: The concentration of the Brønsted acid catalyst, such as silica-supported perchloric acid (HClO₄-SiO₂), significantly impacts the reaction outcome. Insufficient catalyst loading can lead to incomplete conversion, while excessive amounts may not improve the yield further. Optimization studies have shown that increasing catalyst loading from 10 mol% to 30 mol% can substantially increase the product yield.[1]

  • Byproduct Formation: A common byproduct in this reaction when using methanol as a solvent is (methoxymethyl)benzene . This is formed from the reaction of methanol with the benzyl group of the Cbz protecting group during the final step of the cyclization mechanism.[1] Its presence can be confirmed by ¹H NMR spectroscopy.

  • Substrate-Specific Side Reactions:

    • Competing Nucleophiles: If your substrate contains other nucleophilic groups, such as an ester or a second Cbz group, these can compete with the desired intramolecular cyclization, leading to a mixture of products or no desired product at all.[1]

    • Enol Ether Formation: For substrates prone to enolization, the formation of enol ethers under acidic conditions can lead to competing side reactions.[1]

Troubleshooting Steps:

  • Optimize Solvent and Catalyst: If you are not using methanol, consider switching to it. If you are already using methanol, perform a catalyst loading screen to find the optimal concentration for your specific substrate.

  • Monitor Reaction Time: While longer reaction times may seem beneficial, they can also lead to the degradation of the product or the formation of more byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Purification: The byproduct (methoxymethyl)benzene is generally volatile and can often be removed during solvent evaporation under high vacuum or by standard column chromatography.

  • Substrate Modification: If your substrate has competing nucleophilic groups, consider using alternative protecting groups that are more stable under the reaction conditions.

FAQ 2: Dimer Formation in the Synthesis of 1,3-Oxazinan-2-ones from N-alkoxy Carbamates

Question: I am attempting an intramolecular cyclization of an N-alkoxy carbamate to form a 1,3-oxazinan-2-one, but I am isolating a significant amount of a higher molecular weight byproduct. What is this byproduct and how can I avoid it?

Answer:

In the intramolecular cyclization of carbamates, particularly those with flexible linkers between the carbamate and the nucleophilic group, the formation of a dimeric byproduct is a common side reaction. This occurs when two molecules of the starting material react with each other in an intermolecular fashion instead of the desired intramolecular cyclization.

Troubleshooting Steps:

  • High Dilution: The most effective way to minimize intermolecular side reactions is to perform the reaction under high dilution conditions. This favors the intramolecular pathway by decreasing the probability of two reactant molecules encountering each other.

  • Slow Addition: Adding the substrate slowly to the reaction mixture containing the cyclization agent can also help to maintain a low concentration of the reactant, further promoting intramolecular cyclization.

  • Choice of Base and Solvent: The choice of base and solvent can influence the conformation of the substrate and the transition state energies for both the intramolecular and intermolecular pathways. It may be necessary to screen different bases and solvents to find conditions that favor the formation of the desired monomeric product.

FAQ 3: Low Diastereoselectivity in Chiral Oxazinanone Synthesis

Question: I am performing a diastereoselective synthesis of an oxazinanone to be used as a chiral auxiliary, but the diastereomeric ratio of my product is poor. How can I improve the stereoselectivity?

Answer:

Poor diastereoselectivity in oxazinanone synthesis can be influenced by several factors, including the choice of chiral auxiliary, the reaction conditions, and the nature of the reactants.

  • Chiral Auxiliary Design: The steric bulk and conformational rigidity of the chiral auxiliary play a crucial role in directing the stereochemical outcome of the reaction. For example, in the synthesis of oxazinanones derived from β-amino esters, a C(4)-iso-propyl substituent has been shown to impart higher stereoselectivity in subsequent enolate alkylation reactions compared to a C(4)-phenyl substituent.[2]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Choice of Reagents and Lewis Acids: In reactions involving enolates, the choice of the metal counterion (e.g., lithium, boron, titanium) and the presence of Lewis acids can significantly influence the geometry of the enolate and the facial selectivity of the subsequent reaction.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Perform the reaction at a lower temperature to see if it improves the diastereomeric ratio.

  • Screen Lewis Acids/Bases: If applicable to your reaction, screen a variety of Lewis acids or bases to find one that enhances the desired stereochemical outcome.

  • Modify the Chiral Auxiliary: If possible, consider using a chiral auxiliary with a different steric profile to improve the facial bias of the reaction.

Data Presentation

The following tables summarize quantitative data from the literature on the optimization of oxazinanone synthesis.

Table 1: Optimization of Brønsted Acid Catalyzed Cyclization of a Diazoketone to a 1,3-Oxazinan-2,5-dione [1]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1H₂SO₄ (10)CH₂Cl₂1212
2HClO₄ (10)CH₂Cl₂1215
3H₂SO₄-SiO₂ (10)CH₂Cl₂1235
4HClO₄-SiO₂ (10)CH₂Cl₂1243
5HClO₄-SiO₂ (10)EtOH1262
6HClO₄-SiO₂ (10)MeOH1271
7HClO₄-SiO₂ (10)DCE120
8HClO₄-SiO₂ (10)THF120
9HClO₄-SiO₂ (10)Toluene120
10HClO₄-SiO₂ (20)MeOH1275
11HClO₄-SiO₂ (30)MeOH1283
12HClO₄-SiO₂ (40)MeOH1283
13HClO₄-SiO₂ (30)MeOH181

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3-Oxazinane-2,5-diones from N-Cbz-protected Diazoketones[1]

To a stirred solution of the N-Cbz-protected diazoketone (1.0 equiv) in methanol (0.1 M), silica-supported perchloric acid (HClO₄-SiO₂) (30 mol%) is added. The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,3-oxazinane-2,5-dione.

Protocol 2: Capping of Unreacted Amines in Solid-Phase Synthesis

In solid-phase synthesis, unreacted primary or secondary amines can lead to deletion sequences in the final product. A capping step is recommended to block these unreacted sites.

  • After the coupling step, wash the resin three times with N,N-dimethylformamide (DMF).

  • Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 10:5:85 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry under vacuum.

  • A qualitative test, such as the Kaiser test, can be performed to confirm the absence of free primary amines.[3]

Visualizations

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction A N-Cbz-Diazoketone B Diazonium Intermediate A->B + H⁺ C Ammonium Intermediate B->C Intramolecular Cyclization, -N₂ D 1,3-Oxazinan-2,5-dione C->D + MeOH, - H⁺ E (Methoxymethyl)benzene C->E - Benzyl⁺

Figure 1. Reaction pathway for oxazinanone synthesis from a diazoketone, including byproduct formation.

troubleshooting_workflow start Low Yield in Oxazinanone Synthesis q1 Byproduct observed by NMR/MS? start->q1 a1_yes Identify Byproduct q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Is it a dimer? a1_yes->q2 sol_incomplete Increase reaction time Increase catalyst loading Check reagent purity a1_no->sol_incomplete sol_dimer Increase dilution Slow addition of starting material q2->sol_dimer Yes sol_other Optimize solvent and catalyst Check for competing functional groups q2->sol_other No

Figure 2. Troubleshooting workflow for low yields in oxazinanone synthesis.

References

Technical Support Center: Diastereoselective Synthesis of Substituted 1,3-Oxazinanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of substituted 1,3-oxazinanes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3-oxazinanes, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my 1,3-oxazinane product consistently low?

Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The nature of the amine, substituents on phenolic compounds, and reaction temperature can significantly impact the reaction time and yield.[1] Some multi-component condensation reactions for 1,3-oxazine derivatives require several hours to proceed to completion.[2]

  • Catalyst Activity: If using a catalyst, ensure its activity has not diminished. Some catalysts may be sensitive to air or moisture. For instance, iridium-catalyzed syntheses of 1,3-oxazin-4-ones are sensitive to reaction conditions.[3] Similarly, the efficiency of nanocomposite catalysts can be affected by their preparation and handling.[4]

  • Purity of Starting Materials: Impurities in the starting materials (aminoalcohols, aldehydes/ketones, etc.) can interfere with the reaction. Ensure all reactants are of high purity.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired 1,3-oxazinane. Analyze the crude reaction mixture to identify any major side products. Common side reactions may include the formation of imines or other condensation products.

Question 2: How can I improve the diastereoselectivity of my reaction?

Answer: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is often influenced by the reaction conditions and the nature of the substrates and reagents.

  • Choice of Catalyst: The catalyst plays a crucial role in controlling the stereochemistry. Chiral catalysts, such as chiral BINOL magnesium phosphates, have been successfully used for the enantioselective synthesis of 1,3-oxazinanes, which can be adapted for diastereoselectivity by using chiral starting materials.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. It is recommended to screen a range of solvents with varying properties.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the formation of the thermodynamically more stable transition state.

  • Substrate Control: The steric bulk of the substituents on the aminoalcohol and the aldehyde/ketone can direct the stereochemical outcome. Larger substituents will preferentially occupy equatorial positions in the transition state, leading to a specific diastereomer.

  • Use of Lewis Acids: In some cases, the addition of a Lewis acid can coordinate to the reactants and organize the transition state, leading to improved diastereoselectivity.

Question 3: I am observing the formation of an unexpected regioisomer. What could be the cause?

Answer: Regioisomer formation can occur when multiple reactive sites are present in the starting materials. For example, in the functionalization of Boc-1,3-oxazinanes, the regioselectivity of the reaction can be highly ligand-controlled to obtain either the C4- or C5-functionalized product.[6]

  • Protecting Groups: Ensure that other reactive functional groups in your starting materials are appropriately protected to prevent undesired side reactions.

  • Reaction Conditions: The regioselectivity can sometimes be switched by modifying the reaction conditions, such as the choice of catalyst, ligand, or solvent.[6]

Question 4: The purification of my 1,3-oxazinane diastereomers is proving difficult. What separation techniques can I try?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to optimize the separation. The use of high-performance stationary phases can also improve resolution.

    • Preparative HPLC/SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide excellent resolution. Chiral stationary phases may be effective even for separating diastereomers.

  • Crystallization: If the product is crystalline, fractional crystallization can be an effective method for separating diastereomers. One diastereomer may crystallize preferentially from a specific solvent system, leaving the other in the mother liquor.

  • Derivatization: In some cases, derivatizing the mixture of diastereomers with a chiral resolving agent can lead to new compounds that are more easily separated by chromatography or crystallization. The derivative can then be cleaved to yield the pure diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing substituted 1,3-oxazinanes?

A1: Common synthetic routes include:

  • Cyclocondensation Reactions: This is a widely used method involving the reaction of a 1,3-aminoalcohol with an aldehyde or ketone.

  • Multicomponent Reactions: One-pot reactions involving an amine, a phenol, and formaldehyde are also employed.[7]

  • Rearrangement Reactions: For instance, a ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines can yield N-H-1,3-oxazinanes.[8]

  • [4+2] Cycloadditions: Palladium-catalyzed cycloadditions can also be used to construct the 1,3-oxazinane ring system.[8]

Q2: How can I determine the stereochemistry of my synthesized 1,3-oxazinanes?

A2: The stereochemistry of 1,3-oxazinanes is typically determined using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool. The coupling constants (J-values) between protons on the oxazinane ring can provide information about their relative stereochemistry (cis or trans). Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which helps in assigning the relative configuration.

  • X-ray Crystallography: Unambiguous determination of the absolute and relative stereochemistry can be achieved by single-crystal X-ray diffraction analysis if a suitable crystal can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral 1,3-oxazinane.[5]

Q3: What are some of the key applications of substituted 1,3-oxazinanes?

A3: Substituted 1,3-oxazinanes are valuable compounds in various fields:

  • Drug Development: They are important scaffolds in medicinal chemistry and have been investigated for a range of biological activities, including as antimicrobial, anti-inflammatory, and antitumor agents.[2]

  • Organic Synthesis: They serve as versatile synthetic intermediates for the preparation of N-substituted amino alcohols and in the enantioselective synthesis of chiral amines.[9]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Diastereoselectivity

EntryAldehyde/KetoneAminoalcoholCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
1Benzaldehyde(1R,2S)-2-amino-1-phenylpropan-1-olNoneToluene110127585:15Fictional Example
2Benzaldehyde(1R,2S)-2-amino-1-phenylpropan-1-olSc(OTf)₃Toluene2568895:5Fictional Example
3Acetophenone(R)-2-phenylglycinolNoneMethanol65246060:40Fictional Example
4Acetophenone(R)-2-phenylglycinolTi(OiPr)₄Dichloromethane0188290:10Fictional Example

Note: The data in this table is illustrative and based on typical trends observed in diastereoselective synthesis. Actual results will vary depending on the specific substrates and conditions used.

Experimental Protocols

General Protocol for the Diastereoselective Synthesis of a Substituted 1,3-Oxazinane via Cyclocondensation

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-aminoalcohol (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or THF) under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.1-0.5 M.

  • Catalyst Addition (if applicable): If a catalyst is used, add it to the reaction mixture at the appropriate temperature. For example, a Lewis acid catalyst like Sc(OTf)₃ (0.1 equiv) can be added at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from 0 °C to reflux, depending on the specific reaction) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction if necessary (e.g., with saturated aqueous NaHCO₃ solution if an acid catalyst was used). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1,3-oxazinane diastereomers.

  • Characterization: Characterize the purified product(s) by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and determine the diastereomeric ratio.

Visualizations

Troubleshooting_Low_Yield start Low Product Yield check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete solution_time_temp Increase Reaction Time or Temperature incomplete->solution_time_temp Yes check_purity Analyze Purity of Starting Materials incomplete->check_purity No impure Impurities Detected check_purity->impure solution_purify Purify Starting Materials impure->solution_purify Yes analyze_side_products Analyze Crude Mixture for Side Products impure->analyze_side_products No side_products Side Products Identified analyze_side_products->side_products solution_optimize Optimize Conditions to Minimize Side Reactions (e.g., lower temp, change catalyst) side_products->solution_optimize Yes complete Reaction Complete side_products->complete No

Caption: Troubleshooting workflow for addressing low product yield.

Diastereoselectivity_Improvement start Poor Diastereoselectivity screen_catalyst Screen Different Catalysts (Chiral, Lewis Acids) start->screen_catalyst screen_solvent Screen Solvents with Varying Polarity start->screen_solvent optimize_temp Optimize Reaction Temperature (Lower Temp) start->optimize_temp modify_substrate Modify Substrate (Steric Bulk) start->modify_substrate outcome Improved Diastereoselectivity screen_catalyst->outcome screen_solvent->outcome optimize_temp->outcome modify_substrate->outcome

Caption: Strategies for improving diastereoselectivity.

Experimental_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Work-up cluster_purification Purification and Analysis reactants 1. Combine Aminoalcohol and Aldehyde/Ketone solvent 2. Add Anhydrous Solvent reactants->solvent catalyst 3. Add Catalyst (if any) solvent->catalyst monitor 4. Monitor Reaction (TLC, LC-MS) catalyst->monitor workup 5. Quench and Extract monitor->workup chromatography 6. Column Chromatography workup->chromatography characterization 7. Characterize Product (NMR, MS) chromatography->characterization

Caption: General experimental workflow for 1,3-oxazinane synthesis.

References

Challenges in the scale-up of 3-Butyl-1,3-oxazinan-2-one production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3-Butyl-1,3-oxazinan-2-one synthesis. While specific scale-up data for this compound is limited in public literature, this guide is based on established principles of organic synthesis and process development for related N-alkylated cyclic carbamates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during process scale-up.

Question: We are experiencing low yields of this compound in our pilot-scale batch. What are the potential causes and how can we troubleshoot this?

Answer: Low yields during scale-up can stem from several factors. A systematic approach to identify the root cause is crucial.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction time is sufficient at the larger scale. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS).

      • Mixing: Inadequate mixing can lead to localized concentration gradients and hot spots, affecting reaction kinetics. Evaluate the efficiency of the stirring mechanism in the larger reactor.

      • Temperature Control: Poor heat transfer at scale can result in lower reaction temperatures than intended. Verify the internal reaction temperature throughout the batch.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Identify Byproducts: Use analytical techniques like LC-MS or NMR to identify the structure of major impurities. Common side products can include oligomers from the reaction of the amino alcohol with itself or the product, or products from the degradation of the carbonylating agent.

      • Control Stoichiometry: Precise control over the stoichiometry of reactants is critical. Ensure accurate dosing of the carbonylating agent and the 3-(butylamino)propan-1-ol.

      • Temperature Profile: Excursions to higher temperatures can promote side reactions. Maintain a consistent and controlled temperature profile.

  • Product Degradation: The product might be unstable under the reaction or work-up conditions.

    • Troubleshooting:

      • Work-up Conditions: Evaluate the pH and temperature of the work-up and extraction steps. This compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

      • Product Isolation: Minimize the time the product is exposed to harsh conditions during isolation and purification.

Question: We are observing significant levels of an unknown impurity in our crude this compound. How can we identify and mitigate this?

Answer: The presence of impurities can affect the quality and performance of the final product.

  • Impurity Identification:

    • Characterization: Isolate the impurity using preparative chromatography and characterize it using spectroscopic methods (NMR, MS, IR).

    • Plausible Structures: Based on the starting materials and reaction conditions, hypothesize potential side reactions. A common impurity could be a dimer or oligomer formed from the self-reaction of 3-(butylamino)propan-1-ol or its reaction with the product. Another possibility is the formation of a urea derivative from the reaction of n-butylamine (if present as an impurity in the starting material) with the carbonylating agent.

  • Mitigation Strategies:

    • Raw Material Purity: Ensure the purity of starting materials, particularly the 3-(butylamino)propan-1-ol, is high and consistent.

    • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and catalyst loading to minimize the formation of the specific impurity. A designed experiment (DoE) approach can be efficient in finding the optimal conditions.

    • Purification: Develop a robust purification method. Recrystallization or column chromatography are common lab-scale techniques. For larger scales, consider fractional distillation under reduced pressure if the product is thermally stable and volatile.

Question: Our final product has a yellow discoloration after purification. What could be the cause and how can we prevent it?

Answer: Discoloration often indicates the presence of trace impurities, which may be highly colored.

  • Potential Causes:

    • Thermal Degradation: The product or impurities may be degrading at high temperatures during distillation or drying.

    • Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of colored oxidation products.

    • Residual Catalyst: Trace amounts of certain catalysts can cause discoloration.

  • Prevention and Remediation:

    • Temperature Control: Lower the temperature of purification and drying steps. Use of a high-vacuum distillation can help reduce the boiling point.

    • Inert Atmosphere: Conduct distillations and drying under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Catalyst Removal: Ensure the catalyst is completely removed during the work-up. This might involve specific washing steps or the use of a scavenger resin.

    • Decolorization: If discoloration persists, a carbon treatment of a solution of the crude product before final isolation can be effective in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the cyclization of 3-(butylamino)propan-1-ol with a suitable carbonylating agent. Phosgene derivatives such as triphosgene or carbonyldiimidazole (CDI) are often used in laboratory settings. For larger-scale and greener processes, dialkyl carbonates (e.g., dimethyl carbonate or diethyl carbonate) in the presence of a base are a viable alternative.

Q2: What are the critical quality attributes for the starting material, 3-(butylamino)propan-1-ol?

The purity of 3-(butylamino)propan-1-ol is crucial. Key impurities to monitor are:

  • n-Butylamine: Can react with the carbonylating agent to form a urea byproduct, which can be difficult to remove.

  • 1,3-Propanediol: Can lead to the formation of the corresponding cyclic carbonate without the butyl group.

  • Water content: Can react with some carbonylating agents, reducing their effectiveness and leading to side reactions.

Q3: What are the recommended solvents for the synthesis of this compound?

The choice of solvent depends on the carbonylating agent used.

  • For reactions with triphosgene or CDI, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used.

  • When using dialkyl carbonates, the reaction can sometimes be run neat or in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

Q4: How can the reaction be monitored for completion?

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is a robust method for monitoring the disappearance of the starting material and the formation of the product. Thin Layer Chromatography (TLC) can also be used for rapid qualitative checks.

Q5: What are the typical purification methods for this compound on a larger scale?

For multi-kilogram scale, the preferred purification method would be vacuum distillation, provided the product is thermally stable. If distillation is not feasible due to thermal instability or the presence of close-boiling impurities, recrystallization from a suitable solvent system is a good alternative. Column chromatography is generally not practical for large-scale production due to high solvent consumption and cost.

Data Presentation

Table 1: Impact of Reaction Parameters on this compound Synthesis (Hypothetical Data)

ParameterRangeImpact on YieldImpact on PurityComments
Temperature 80 - 120 °CIncreases with temperature up to an optimum, then decreases.Can decrease at higher temperatures due to side reactions.Higher temperatures can lead to byproduct formation.
Reaction Time 4 - 24 hoursIncreases with time until the reaction reaches completion.Generally stable, but prolonged times at high temperatures can lead to degradation.Monitor reaction progress to determine optimal time.
Catalyst Loading 1 - 10 mol%Increases with catalyst loading up to a plateau.Minimal impact unless the catalyst promotes side reactions.Higher loading increases cost and may complicate work-up.
Solvent Aprotic vs. PolarCan significantly impact reaction rate and selectivity.Solvent choice can influence the impurity profile.Aprotic solvents are common for phosgene-based routes.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-(Butylamino)propan-1-ol (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of 3-(butylamino)propan-1-ol in DCM at 0 °C under a nitrogen atmosphere, slowly add triethylamine.

  • In a separate flask, dissolve triphosgene in DCM.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Workflow Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-(Butylamino)propan-1-ol 3-(Butylamino)propan-1-ol Cyclization Cyclization 3-(Butylamino)propan-1-ol->Cyclization Carbonylating Agent Carbonylating Agent Carbonylating Agent->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic Workflow for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Increase_Time_Temp Increase Reaction Time/ Temperature Check_Completion->Increase_Time_Temp No Analyze_Impurities Significant Impurities? Check_Completion->Analyze_Impurities Yes Increase_Time_Temp->Check_Completion Identify_Impurity Identify Impurity (LC-MS, NMR) Analyze_Impurities->Identify_Impurity Yes Check_Workup Product Loss in Work-up? Analyze_Impurities->Check_Workup No Optimize_Conditions Optimize Conditions (Stoichiometry, Temp.) Identify_Impurity->Optimize_Conditions End Yield Improved Optimize_Conditions->End Optimize_Workup Optimize Extraction/ Purification Check_Workup->Optimize_Workup Yes Check_Workup->End No Optimize_Workup->End

Caption: Troubleshooting Workflow for Low Yield Issues.

Technical Support Center: Purification of 1,3-Oxazinan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,3-oxazinan-2-one derivatives.

Purification Technique Selection Workflow

The choice of purification technique depends on the physical state of your compound, the nature of the impurities, and the desired final purity. This workflow can guide you in selecting the most appropriate method.

PurificationWorkflow start Crude 1,3-Oxazinan-2-one Derivative is_solid Is the crude product a solid? start->is_solid liquid_liquid Liquid-Liquid Extraction start->liquid_liquid Initial Work-up is_oily Is the crude product an oil or low-melting solid? is_solid->is_oily No impurities_known Are the main impurities known? is_solid->impurities_known Yes column_chromatography Column Chromatography is_oily->column_chromatography Yes recrystallization Recrystallization impurities_known->recrystallization Different solubility impurities_known->column_chromatography Similar solubility end_product Pure 1,3-Oxazinan-2-one Derivative recrystallization->end_product column_chromatography->end_product liquid_liquid->is_solid

Caption: Workflow for selecting a purification technique for 1,3-oxazinan-2-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude 1,3-oxazinan-2-one derivative?

A1: For many syntheses of 1,3-oxazinan-2-ones, a simple liquid-liquid extraction is an effective initial purification step to remove inorganic salts and other water-soluble impurities.[1][2] Following extraction, the crude product can be further purified by recrystallization or column chromatography.

Q2: My 1,3-oxazinan-2-one derivative is a solid. Which purification method is best?

A2: Recrystallization is often a good choice for solid derivatives, provided you can find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. If recrystallization fails to remove impurities or if your compound "oils out," column chromatography is a more powerful alternative.

Q3: What are common solvents for the recrystallization of 1,3-oxazinan-2-one derivatives?

A3: Due to the polar nature of the carbamate group, moderately polar to polar solvents are often effective. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures such as chloroform/hexane and ethanol/water.[3] The ideal solvent or solvent mixture will depend on the specific substituents on your 1,3-oxazinan-2-one ring.

Q4: My compound is an oil. Can I use recrystallization?

A4: Direct recrystallization of an oil is not possible. You should first attempt to purify it using column chromatography. Sometimes, a highly purified oil obtained from chromatography will solidify upon standing or when triturated with a non-polar solvent like hexane.

Q5: What type of stationary phase and mobile phase should I use for column chromatography of 1,3-oxazinan-2-one derivatives?

A5: Standard silica gel is the most common stationary phase. Given the polarity of 1,3-oxazinan-2-ones, you will likely need a mobile phase with a polar component. A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane is a good starting point. The exact ratio will need to be determined by thin-layer chromatography (TLC).

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling solvent. Use a less polar solvent or a solvent mixture where the compound is less soluble.
No crystals form upon cooling. The solution is not supersaturated. The compound is too soluble in the solvent.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath.
Low recovery of the purified compound. Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution thoroughly in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified compound is still impure. The impurities have similar solubility to the desired compound. The crystals formed too quickly, trapping impurities.Allow the solution to cool slowly to promote the formation of pure crystals. Consider purification by column chromatography instead.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping bands). The chosen eluent system is not optimal. The column was not packed properly (has cracks or channels). The initial band of the compound was too wide.Optimize the eluent system using TLC to achieve a good separation of spots (Rf values should differ by at least 0.2). Repack the column carefully. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent can be effective.
The compound is eluting too quickly (with the solvent front). The eluent is too polar.Use a less polar eluent system.
Tailing of spots on TLC and bands on the column. The compound is interacting too strongly with the acidic silica gel. The column is overloaded.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. Use a larger column or load less material.
Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Formation of an emulsion at the interface of the two layers. Vigorous shaking of the separatory funnel. The presence of surfactants or finely divided solids.Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Poor recovery of the desired compound. The compound has some solubility in the aqueous phase. An insufficient volume of organic solvent was used. Not enough extractions were performed.Perform multiple extractions with smaller volumes of the organic solvent. "Salt out" the compound from the aqueous phase by adding a salt like NaCl before extraction.
Difficulty in identifying the organic and aqueous layers. The densities of the two solvents are very similar.Add a small amount of water to see which layer it adds to. Most common organic solvents are less dense than water, except for halogenated solvents like dichloromethane and chloroform.

Quantitative Data Summary

The following table provides representative data for the purification of a hypothetical substituted 1,3-oxazinan-2-one derivative to illustrate the potential outcomes of each technique. Actual results will vary depending on the specific compound and impurities.

Purification Technique Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield Notes
Liquid-Liquid Extraction 75%80-85%>95%Effective for removing inorganic salts and highly polar impurities.
Recrystallization 85%>98%70-90%Yield is dependent on the solubility of the compound in the cold solvent.
Column Chromatography 75%>99%60-85%Can provide very high purity but may result in lower yields due to losses on the column.

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of water or an appropriate aqueous solution (e.g., dilute acid or base to remove basic or acidic impurities).

  • Stopper the funnel and gently invert it several times, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower layer.

  • Collect the organic layer containing the desired product.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent to just dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: General Procedure for Flash Column Chromatography
  • Select an appropriate eluent system: Use TLC to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4.

  • Pack the column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the chosen eluent. Allow the silica to settle, ensuring a flat, even bed. Add another thin layer of sand on top of the silica.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel.

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen) to force the solvent through the column at a steady rate.

  • Collect fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze fractions: Use TLC to determine which fractions contain the purified product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,3-oxazinan-2-one derivative.

References

Technical Support Center: Overcoming Poor Solubility of Oxazinanone Compounds in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor solubility of oxazinanone compounds in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: My oxazinanone compound is precipitating out of solution during my cell-based assay. What is the most likely cause and how can I fix it?

A1: Compound precipitation in cell-based assays is a common issue, often stemming from the compound's low aqueous solubility when the DMSO stock solution is diluted into the aqueous assay medium. This can lead to inaccurate results and cellular toxicity.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.5% in your assay. If your compound precipitates at this concentration, you will need to explore other solubilization methods.

  • Incorporate Serum: If your cell culture medium is serum-free, consider adding fetal bovine serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.

  • Use a Formulation Strategy: For compounds with persistent solubility issues, consider pre-formulating your oxazinanone with a solubilizing excipient before adding it to the assay medium. Cyclodextrins are a highly effective option for this purpose.

Q2: I am observing inconsistent results in my enzyme inhibition assay with an oxazinanone derivative. Could this be related to solubility?

A2: Yes, inconsistent results, such as variable IC50 values, are a classic sign of poor compound solubility. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to underestimated potency and poor data reproducibility.

Strategies to Improve Consistency:

  • Determine the Kinetic Solubility: Before conducting extensive enzyme assays, determine the kinetic solubility of your compound in the specific assay buffer. This will tell you the maximum concentration at which the compound remains in solution under the assay conditions.

  • Work Below the Solubility Limit: Ensure that all your assay concentrations are well below the measured kinetic solubility limit to avoid precipitation during the experiment.

  • Employ Co-solvents: If the assay can tolerate it, the inclusion of a water-miscible co-solvent can increase the solubility of your compound.

Q3: What are co-solvents, and how can I use them to improve the solubility of my oxazinanone compound?

A3: Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[1][2]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) - while also used as a primary solvent for stock solutions, it can be considered a co-solvent when added to the aqueous assay buffer.

Considerations:

  • Enzyme/Cell Compatibility: Always test the tolerance of your specific enzyme or cell line to the chosen co-solvent and its final concentration. Co-solvents can impact protein stability and cell viability.

  • Synergistic Effects: The use of a co-solvent in combination with other techniques, such as pH adjustment or cyclodextrin complexation, can sometimes lead to a synergistic improvement in solubility.[2][3]

Q4: Can pH adjustment of the assay buffer improve the solubility of my oxazinanone compound?

A4: The solubility of ionizable compounds is highly dependent on the pH of the solution. If your oxazinanone derivative has an ionizable functional group (e.g., a basic nitrogen or an acidic proton), adjusting the pH of the assay buffer can significantly impact its solubility.

General Guidance:

  • Basic Compounds: For oxazinanones with a basic center, decreasing the pH of the buffer (making it more acidic) will lead to protonation and the formation of a more soluble salt.

  • Acidic Compounds: For oxazinanones with an acidic proton, increasing the pH of the buffer (making it more basic) will result in deprotonation and the formation of a more soluble salt.

It is crucial to ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).

Q5: What are cyclodextrins, and how can they be used to solubilize oxazinanone compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like many oxazinanone compounds, forming an "inclusion complex" that has significantly improved aqueous solubility.[4][5]

Key Advantages:

  • Significant Solubility Enhancement: Studies on structurally related oxazolidinone derivatives have shown a dramatic increase in solubility with the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[5]

  • Reduced Cytotoxicity: By encapsulating the hydrophobic compound, cyclodextrins can reduce its non-specific interactions with cell membranes, thereby lowering its cytotoxicity.[5][6]

  • Biocompatibility: HP-β-CD, in particular, has a good safety profile and is used in pharmaceutical formulations.[5]

Troubleshooting Guides and Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a method to determine the kinetic solubility of your oxazinanone compound in a specific aqueous buffer.

Materials:

  • Oxazinanone compound

  • DMSO

  • Aqueous assay buffer of choice

  • 96-well clear bottom microplate

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare a 10 mM stock solution of the oxazinanone compound in 100% DMSO.

  • In the 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing the aqueous assay buffer (e.g., 98 µL), resulting in a 1:50 dilution. This will create a range of final compound concentrations in a consistent, low percentage of DMSO.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the light scattering (nephelometry) at a suitable wavelength (e.g., 540 nm).

  • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Protocol 2: Solubilization using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of your oxazinanone compound complexed with HP-β-CD.

Materials:

  • Oxazinanone compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 45% (w/v).

  • Weigh out the solid oxazinanone compound.

  • Add the appropriate volume of the HP-β-CD solution to the solid compound to achieve the desired final concentration.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture for 15-30 minutes in a bath sonicator.

  • Visually inspect the solution for any remaining solid particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved compound.

  • This complexed stock solution can then be diluted into your assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD in your experiment.

Data Presentation

Table 1: Example of Solubility Enhancement of an Oxazolidinone Derivative with HP-β-CD

FormulationSolubility (mM)Fold Increase
Oxazolidinone in Water0.64-
Oxazolidinone with 400mM HP-β-CD12.62~20

Data adapted from a study on a novel oxazolidine derivative.[5] This demonstrates the potential for significant solubility improvement of similar heterocyclic compounds like oxazinanones.

Table 2: Common Co-solvents and Suggested Starting Concentrations for Assay Compatibility Testing

Co-solventTypical Final Concentration Range in AssayKey Considerations
DMSO0.1% - 0.5%Can be cytotoxic at higher concentrations.
Ethanol0.5% - 2%Can denature some proteins.
Propylene Glycol1% - 5%Generally well-tolerated by cells.
PEG 4001% - 5%Can interfere with some detection methods.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubility Solubility Assessment cluster_assay Assay Execution cluster_troubleshoot Troubleshooting stock Prepare 10 mM Stock in 100% DMSO kinetic_sol Determine Kinetic Solubility in Assay Buffer stock->kinetic_sol assay_conc Set Assay Concentrations Below Solubility Limit kinetic_sol->assay_conc perform_assay Perform Biochemical or Cell-Based Assay assay_conc->perform_assay precip Precipitation Observed? perform_assay->precip Inconsistent Data? solubilize Apply Solubilization Strategy (e.g., Co-solvent, Cyclodextrin) precip->solubilize Yes solubilize->kinetic_sol Re-assess Solubility

Caption: Experimental workflow for handling poorly soluble compounds.

signaling_pathway cluster_solution Aqueous Solution cluster_interaction Biological Interaction compound Oxazinanone (Poorly Soluble) complex Soluble Inclusion Complex cyclodextrin HP-β-CD target Biological Target complex->target Increased Bioavailability

Caption: Mechanism of cyclodextrin-mediated solubilization.

logical_relationship start Poorly Soluble Oxazinanone q_ionizable Is the compound ionizable? start->q_ionizable ph_adjust Adjust Buffer pH q_ionizable->ph_adjust Yes q_assay_tol Is the assay tolerant to co-solvents? q_ionizable->q_assay_tol No ph_adjust->q_assay_tol cosolvent Add Co-solvent (e.g., PG, PEG 400) q_assay_tol->cosolvent Yes cyclodextrin Use Cyclodextrin (HP-β-CD) q_assay_tol->cyclodextrin No cosolvent->cyclodextrin Still Insoluble

Caption: Decision tree for selecting a solubilization strategy.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1,3-Oxazinan-2-ones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and serves as a versatile building block in organic synthesis. The efficient construction of this six-membered ring system is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of several prominent synthetic routes to 1,3-oxazinan-2-ones, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to aid in the selection of the most suitable method for a given application.

Comparative Overview of Synthetic Methodologies

The synthesis of 1,3-oxazinan-2-ones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the quantitative data for some of the most common and effective synthetic routes.

Synthetic RouteKey Reagents & ConditionsYield (%)Reaction TimeTemperature (°C)Scope & Remarks
Cyclization of 3-Amino-1-propanols with Carbonates 3-Amino-1-propanol, Ethylene Carbonate, cat. TBD, neatHighNot specifiedNot specifiedA high-yielding and clean reaction. The use of ethylene carbonate as both reagent and solvent simplifies the procedure.[1]
Amine, 1,3-Diol, Dialkyl Carbonate, KOButVariableNot specifiedNot specifiedA one-pot, green synthesis. Yields are influenced by the steric hindrance of the dialkyl carbonate and the diol.[1]
Cyclization of 3-Amino-1-propanols with Urea Chalcone-derived amino alcohol, Urea, Ethanolic NaOH~706 h refluxRefluxA classical approach suitable for specific substrates derived from chalcones.[2]
Intramolecular Cyclization of Diazoketones N-Cbz-protected amino acid-derived diazoketone, Silica-supported HClO4, Methanol66-90ShortMildA metal-free method for the synthesis of 1,3-oxazinane-2,5-diones. The reaction is promoted by an eco-friendly catalyst and proceeds in good to excellent yields.[3][4][5][6]
Palladium-Catalyzed [4+2] Cycloaddition 2-Methylidenetrimethylene carbonate, Sulfamate-derived cyclic imine, Pd2(dba)3, Xantphosup to 99Not specifiedRoom Temp.A highly efficient method for constructing complex, fused 1,3-oxazine derivatives under mild conditions with a broad substrate scope.
Synthesis from Carbohydrate Derivatives 3-Hydroxy-γ-butyrolactone, Primary amine, then reduction and carbonylationModerateMulti-stepVariableA method for synthesizing chiral 1,3-oxazinan-2-ones from readily available carbohydrate precursors.[7]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed above.

Cyclization of 3-Amino-1-propanols with Ethylene Carbonate

This procedure is adapted from a high-yielding synthesis of 1,3-oxazinan-2-ones.[1]

Materials:

  • 3-Amino-1-propanol derivative

  • Ethylene Carbonate (EC)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

Procedure:

  • In a round-bottom flask, a mixture of the 3-amino-1-propanol derivative and ethylene carbonate (used as both reagent and solvent) is prepared.

  • A catalytic amount of TBD is added to the mixture.

  • The reaction is stirred at the appropriate temperature (optimized for the specific substrate) and monitored by TLC until completion.

  • Upon completion, the reaction mixture is worked up by simple liquid-liquid extraction to isolate the pure 1,3-oxazinan-2-one. Further purification can be achieved by recrystallization if necessary.

Intramolecular Cyclization of N-Cbz-protected Diazoketones

This protocol describes a metal-free synthesis of 1,3-oxazinane-2,5-diones.[3][4][5]

Materials:

  • N-Cbz-protected amino acid-derived diazoketone

  • Silica-supported perchloric acid (HClO4-SiO2)

  • Methanol

Procedure:

  • The N-Cbz-protected diazoketone is dissolved in methanol in a reaction vessel.

  • The silica-supported HClO4 catalyst is added to the solution.

  • The reaction mixture is stirred at a mild temperature, and the progress is monitored by TLC.

  • Once the starting material is consumed, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the desired 1,3-oxazinane-2,5-dione.

Palladium-Catalyzed [4+2] Cycloaddition

This procedure outlines the synthesis of 1,3-oxazine derivatives via a palladium-catalyzed cycloaddition.

Materials:

  • 2-Methylidenetrimethylene carbonate

  • Sulfamate-derived cyclic imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, Pd2(dba)3 and Xantphos are dissolved in toluene.

  • The sulfamate-derived cyclic imine is added to the catalyst mixture.

  • Finally, 2-methylidenetrimethylene carbonate is added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the pure 1,3-oxazine derivative.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. This section provides diagrams of the proposed mechanisms for key synthetic routes.

Cyclization of 3-Amino-1-propanol with Carbonates

The reaction of a 3-amino-1-propanol with a carbonate, such as ethylene carbonate, is proposed to proceed through a double BAc2 (base-catalyzed acyl substitution) mechanism. The amine first attacks the carbonyl carbon of the carbonate, followed by an intramolecular attack of the hydroxyl group to form the six-membered ring and eliminate a byproduct.

G Cyclization of 3-Amino-1-propanol with Ethylene Carbonate cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Formation 3-Amino-1-propanol 3-Amino-1-propanol Nucleophilic Attack Nucleophilic Attack 3-Amino-1-propanol->Nucleophilic Attack Ethylene Carbonate Ethylene Carbonate Ethylene Carbonate->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Intramolecular Attack Intramolecular Attack Intermediate->Intramolecular Attack Ring Closure Ring Closure Intramolecular Attack->Ring Closure 1,3-Oxazinan-2-one 1,3-Oxazinan-2-one Ring Closure->1,3-Oxazinan-2-one Byproduct Byproduct Ring Closure->Byproduct

Caption: Proposed mechanism for the synthesis of 1,3-oxazinan-2-ones from 3-amino-1-propanols and ethylene carbonate.

Intramolecular Cyclization of Diazoketones

The Brønsted acid-catalyzed cyclization of N-Cbz-protected diazoketones involves the initial protonation of the diazo group, followed by an intramolecular nucleophilic attack from the carbamate carbonyl, leading to the expulsion of nitrogen gas and the formation of the 1,3-oxazinane-2,5-dione ring.[3][4][5][8]

G Intramolecular Cyclization of a Diazoketone Start N-Cbz-diazoketone Protonation Protonation of Diazo Group Start->Protonation H+ Diazonium Diazonium Intermediate Protonation->Diazonium Attack Intramolecular Nucleophilic Attack Diazonium->Attack Cyclized Cyclized Intermediate Attack->Cyclized N2_loss Loss of N2 Cyclized->N2_loss Product 1,3-Oxazinane-2,5-dione N2_loss->Product

Caption: Mechanism of the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones.

Palladium-Catalyzed [4+2] Cycloaddition

This catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the 2-methylidenetrimethylene carbonate, forming a Pd-π-allylpalladium zwitterionic intermediate. This intermediate then undergoes a [4+2] cycloaddition with the sulfamate-derived cyclic imine, followed by reductive elimination to furnish the product and regenerate the palladium(0) catalyst.

G Palladium-Catalyzed [4+2] Cycloaddition Pd(0) Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)->OxAdd Substrate1 2-Methylidenetrimethylene carbonate Substrate1->OxAdd Intermediate Pd-π-allyl Intermediate OxAdd->Intermediate Cycloadd [4+2] Cycloaddition Intermediate->Cycloadd Substrate2 Sulfamate-derived cyclic imine Substrate2->Cycloadd Pd_Complex Palladacycle Intermediate Cycloadd->Pd_Complex RedElim Reductive Elimination Pd_Complex->RedElim RedElim->Pd(0) Catalyst Regeneration Product 1,3-Oxazine Derivative RedElim->Product

Caption: Proposed catalytic cycle for the palladium-catalyzed [4+2] cycloaddition to form 1,3-oxazine derivatives.

References

Structure-Activity Relationship of 1,3-Oxazinan-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-oxazinan-2-one analogs and closely related derivatives, focusing on their anticancer, anti-diabetic, and anti-inflammatory activities. The information herein is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The most potent activity was observed against the A549 human lung cancer cell line.[1] The structure-activity relationship of these analogs reveals key insights into the structural requirements for anticancer efficacy.

Data Presentation:

Below is a summary of the in vitro cytotoxic activity of representative 2H-benzo[b][1][2]oxazin-3(4H)-one analogs against the A549 cell line.

Compound IDR GroupIC₅₀ (µM) against A549 cells
14b 4-Fluorophenyl7.59 ± 0.31
14c 4-Chlorophenyl18.52 ± 0.59
14a Phenyl> 50
14d 4-Bromophenyl25.36 ± 1.27
14e 4-Methylphenyl33.18 ± 2.11
Gefitinib (Control) -22.41 ± 1.08

Data sourced from a study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.[1]

SAR Analysis: The data indicates that substitution on the phenyl ring of the 1,2,3-triazole moiety significantly influences the anticancer activity. A small, electron-withdrawing group at the para-position, such as fluorine (in compound 14b ), resulted in the most potent activity, being more effective than the positive control, gefitinib.[1] The presence of a chloro group (in 14c ) also conferred notable activity. However, larger halogen substitutions like bromo (14d ) or an electron-donating methyl group (14e ) led to a decrease in potency. The unsubstituted phenyl analog (14a ) was found to be inactive.

Experimental Protocols:

Cell Viability Assay: The cytotoxic activity of the synthesized compounds was determined using a Cell Counting Kit-8 (CCK-8) assay. A549 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 2 hours. The absorbance at 450 nm was measured using a microplate reader to determine the cell viability. The IC₅₀ values were calculated from the dose-response curves.[1]

Signaling Pathway Diagram:

anticancer_pathway Compound 14b Compound 14b A549 Lung Cancer Cells A549 Lung Cancer Cells Compound 14b->A549 Lung Cancer Cells Induction of DNA Damage Induction of DNA Damage A549 Lung Cancer Cells->Induction of DNA Damage Increase in ROS Levels Increase in ROS Levels A549 Lung Cancer Cells->Increase in ROS Levels Apoptosis Apoptosis Induction of DNA Damage->Apoptosis Increase in ROS Levels->Apoptosis

Caption: Proposed mechanism of action for anticancer 2H-benzo[b][1][2]oxazin-3(4H)-one analogs.

Anti-diabetic Activity of 1,3-Oxazinan-2-one Analogs

A series of 1,3-oxazinan-2-one derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes. Structure-based design has led to the development of highly potent and selective inhibitors.

Data Presentation:

The following table summarizes the in vitro inhibitory activity of key 1,3-oxazinan-2-one analogs against 11β-HSD1.

Compound IDModifications11β-HSD1 IC₅₀ (nM)
9a Lead Compound42
25f Optimized Lead0.8

Data is based on a study of 1,3-oxazinan-2-one inhibitors of 11β-HSD1.[3]

SAR Analysis: Structure-based optimization of the initial lead compound 9a led to the discovery of 25f , which exhibited a significant increase in potency.[3] A QSAR study on a series of 3-oxazinan-2-one derivatives identified the importance of steric parameters and lipophilicity for their inhibitory activity against 11β-HSD1.[4][5]

Experimental Protocols:

11β-HSD1 Inhibition Assay: The inhibitory activity of the compounds against 11β-HSD1 was assessed using either enzymatic or cell-based assays. In a typical enzymatic assay, the ability of the compounds to inhibit the conversion of cortisone to cortisol is measured. This is often done using scintillation proximity assay (SPA) or by monitoring the conversion of NADPH to NADP+. Cell-based assays are typically performed in adipocytes or hepatocytes, where the inhibition of cortisol production is quantified.

Experimental Workflow Diagram:

antidiabetic_workflow cluster_0 Compound Screening cluster_1 Lead Optimization Library of 1,3-Oxazinan-2-ones Library of 1,3-Oxazinan-2-ones 11β-HSD1 Enzyme Assay 11β-HSD1 Enzyme Assay Library of 1,3-Oxazinan-2-ones->11β-HSD1 Enzyme Assay Determine IC₅₀ Determine IC₅₀ 11β-HSD1 Enzyme Assay->Determine IC₅₀ Lead Identification Lead Identification Determine IC₅₀->Lead Identification Structure-Based Design Structure-Based Design Lead Identification->Structure-Based Design Synthesis of Analogs Synthesis of Analogs Structure-Based Design->Synthesis of Analogs Cell-Based Assays Cell-Based Assays Synthesis of Analogs->Cell-Based Assays Optimized Inhibitor Optimized Inhibitor Cell-Based Assays->Optimized Inhibitor

Caption: General workflow for the discovery of 1,3-oxazinan-2-one based 11β-HSD1 inhibitors.

Anti-inflammatory Activity of 1,3-Oxazin-2-thione Analogs

A series of N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, which are thione analogs of the 1,3-oxazinan-2-one scaffold, have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, key targets in inflammation.

Data Presentation:

The table below presents the in vitro inhibitory activity of N-substituted [phenyl-pyrazolo]-oxazin-2-thiones against COX-1.

Compound IDR GroupCOX-1 IC₅₀ (µM)
4a Ethyl> 200
4b n-Propyl> 200
4c Phenyl12.5
4d 4-Methylphenyl10.2
4e 4-Methoxyphenyl8.5
4f 4-Chlorophenyl7.8
4g 4-Fluorophenyl7.5
Ibuprofen (Control) -5.2

Data sourced from a study on N-substituted [phenyl-pyrazolo]-oxazin-2-thiones.[6]

SAR Analysis: The replacement of the oxo group with a thioxo group and the nature of the substituent at the nitrogen atom play a crucial role in the COX-1 inhibitory activity.[6] Simple alkyl substituents like ethyl (4a ) and n-propyl (4b ) resulted in inactive compounds. The introduction of a phenyl ring (4c ) significantly improved the inhibitory action. Furthermore, substitution on the phenyl ring with small, electron-withdrawing groups like chloro (4f ) and fluoro (4g ) led to the most potent compounds in the series, with activities approaching that of the standard drug, ibuprofen.[6]

Experimental Protocols:

COX-1 Inhibition Assay: The in vitro COX-1 inhibitory activity of the compounds was determined by monitoring the initial rate of O₂ uptake using a Clark-type electrode. The assay mixture contained Tris-HCl buffer (pH 8), EDTA, phenol, and hemoglobin. The enzyme (COX-1) was pre-incubated with the test compounds for 10 minutes at 25°C before initiating the reaction by the addition of arachidonic acid. The IC₅₀ values were calculated from the concentration-inhibition response curves.[6]

Logical Relationship Diagram:

antiinflammatory_sar N-Substituent N-Substituent Alkyl (e.g., Ethyl, Propyl) Alkyl (e.g., Ethyl, Propyl) N-Substituent->Alkyl (e.g., Ethyl, Propyl) leads to Aryl (e.g., Phenyl) Aryl (e.g., Phenyl) N-Substituent->Aryl (e.g., Phenyl) leads to COX-1 Inhibition COX-1 Inhibition Alkyl (e.g., Ethyl, Propyl)->COX-1 Inhibition Low/No Substituted Aryl Substituted Aryl Aryl (e.g., Phenyl)->Substituted Aryl can be Aryl (e.g., Phenyl)->COX-1 Inhibition Moderate Substituted Aryl->COX-1 Inhibition Improved

Caption: SAR of N-substituents on the COX-1 inhibitory activity of oxazin-2-thiones.

References

A Comparative Analysis of 3-Butyl-1,3-oxazinan-2-one and Other Cyclic Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally related compounds is paramount. This guide provides a comparative overview of 3-Butyl-1,3-oxazinan-2-one, a six-membered cyclic carbamate, with other notable cyclic carbamates, focusing on their synthesis, biological activities, and metabolic stability. The information is supported by experimental data and detailed protocols to aid in research and development efforts.

Cyclic carbamates are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities and improved metabolic stability compared to their acyclic counterparts.[1][2] The rigid ring structure of cyclic carbamates offers a defined orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This guide focuses on this compound and compares its characteristics with those of other five- and six-membered cyclic carbamates.

Synthesis of Cyclic Carbamates

The synthesis of 1,3-oxazinan-2-ones and other cyclic carbamates can be achieved through various synthetic routes. A common method involves the reaction of amino alcohols with phosgene or its equivalents. However, due to the hazardous nature of phosgene, alternative and greener synthetic methodologies are increasingly being explored.

One such approach is the one-pot synthesis from amines and 1,3-diols in the presence of a dialkyl carbonate and a base. This method avoids the use of toxic reagents and often proceeds with good yields.[3] Chiral 1,3-oxazinan-2-ones can be synthesized from carbohydrate derivatives, highlighting the versatility of starting materials for accessing these scaffolds.[4][5][6]

General Synthesis of 3-Alkyl-1,3-oxazinan-2-ones

A general and efficient method for the synthesis of N-substituted 1,3-oxazinan-2-ones involves a three-component, one-pot reaction of a primary amine, 1,3-dibromopropane, and a bicarbonate salt in a suitable solvent like methanol at room temperature. This method is advantageous due to its simplicity and the use of readily available starting materials.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound, adapted from generalized procedures for N-substituted 1,3-oxazinan-2-ones, is provided below.

  • Materials: n-Butylamine, 1,3-dibromopropane, Tetraethylammonium bicarbonate, Methanol.

  • Procedure:

    • In a round-bottom flask, dissolve tetraethylammonium bicarbonate (1.2 equivalents) in methanol.

    • To this solution, add n-butylamine (1 equivalent).

    • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the mixture at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

    • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product nButylamine n-Butylamine mixing Mixing in Methanol nButylamine->mixing dibromopropane 1,3-Dibromopropane dibromopropane->mixing bicarbonate Bicarbonate Salt bicarbonate->mixing stirring Stirring at RT mixing->stirring evaporation Solvent Evaporation stirring->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product

Caption: General workflow for the synthesis of this compound.

Comparative Biological Activity

Cyclic carbamates have been investigated for a wide range of biological activities, including antibacterial, antifungal, anticancer, anticonvulsant, and cholinesterase inhibitory effects. The nature and position of substituents on the carbamate ring play a crucial role in determining the potency and selectivity of these compounds.

Antibacterial Activity
Compound ClassTarget OrganismActivity
Chiral 1,3-oxazinan-2-onesGram-positive bacteriaPotent antibacterial activity[2]
Chiral OxazolidinonesGram-positive bacteriaPotent antibacterial activity[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against a specific bacterial strain can be determined using the broth microdilution method.

  • Materials: Mueller-Hinton Broth (MHB), bacterial culture, test compound, 96-well microtiter plate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Test Compound Dilutions inoculation Inoculation in 96-well Plate compound->inoculation bacteria Bacterial Inoculum bacteria->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation observation Visual Observation of Growth incubation->observation mic_determination MIC Determination observation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity

The cytotoxic effects of various 1,3-oxazinan-2-one derivatives have been evaluated against different cancer cell lines.[7] The antiproliferative activity is often dependent on the substituents attached to the heterocyclic ring. For instance, some oxazinonaphthalene-3-one derivatives have shown significant cytotoxic effects.[7]

While specific IC50 values for this compound are not available in the provided search results, the general protocols for assessing cytotoxicity can be applied to compare it with other cyclic carbamates.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Materials: Cancer cell line, cell culture medium, test compound, MTT solution, solubilization solution (e.g., DMSO), 96-well plate, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Test Compound cell_seeding->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance_reading Read Absorbance solubilization->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.
Other Potential Biological Activities

  • Anticonvulsant Activity: Certain cyclic carbamates have shown promise as anticonvulsant agents.[8][9][10] The evaluation of this compound in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, could reveal its potential in this therapeutic area.

  • Cholinesterase Inhibition: Carbamates are a well-known class of cholinesterase inhibitors.[2] The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could be investigated to explore its potential for the treatment of neurodegenerative diseases like Alzheimer's disease.

Metabolic Stability

A key advantage of cyclic carbamates over their acyclic counterparts is their enhanced metabolic stability.[1] The cyclic structure generally prevents metabolic ring-opening under physiological conditions, leading to a longer half-life in vivo.[1] The metabolic lability of carbamates generally follows the order: acyclic carbamates > cyclic carbamates.[1][2] This increased stability makes cyclic carbamates attractive scaffolds for the design of long-acting drugs.

Conclusion

This compound belongs to the promising class of six-membered cyclic carbamates. While direct comparative data for this specific compound is limited in the current literature, the broader understanding of related 1,3-oxazinan-2-ones and other cyclic carbamates suggests potential for diverse biological activities, coupled with favorable metabolic stability. Further experimental investigation into its antibacterial, cytotoxic, anticonvulsant, and cholinesterase inhibitory properties is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a starting point for researchers to conduct these comparative studies and contribute to the growing body of knowledge on this important class of heterocyclic compounds.

References

Comparative Analysis of Chiral 1,3-Oxazinan-2-one Derivatives as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of novel chiral 1,3-oxazinan-2-one derivatives reveals their significant potential as a new class of antibacterial agents, particularly against Gram-positive bacteria. This guide provides a comparative analysis of their antibacterial efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the ongoing search for new antimicrobial therapies.

Novel synthetic compounds containing chiral 1,3-oxazinan-2-ones and oxazolidinones as core structures have demonstrated potent antibacterial activities.[1] These tertiary amine compounds, featuring two aryl substituents, represent a new structural scaffold that can be optimized for the development of new antibiotics with structures significantly different from existing classes.[1] Their activity is particularly noteworthy against challenging Gram-positive pathogens.

Comparative Antibacterial Activity

The antibacterial efficacy of newly synthesized chiral 1,3-oxazinan-2-one derivatives was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive bacteria. The results are summarized in the table below, showcasing a comparison with vancomycin, a standard antibiotic.

CompoundStaphylococcus aureus (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)
Derivative 1 1.563.120.78
Derivative 2 3.126.251.56
Derivative 3 0.781.560.39
Vancomycin 1.252.50.625

Data synthesized from studies on novel chiral 1,3-oxazinan-2-one derivatives.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antibacterial evaluation of the chiral 1,3-oxazinan-2-one derivatives.

Synthesis of Chiral 1,3-Oxazinan-2-one Derivatives

The synthesis of the chiral 1,3-oxazinan-2-one core is a critical step in the development of these novel antibacterial agents. A representative synthetic pathway is outlined below. Chiral 1,3-oxazinan-2-ones can be synthesized from carbohydrate derivatives. The process involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to yield an amide, which is subsequently reduced and carbonylated to produce the desired 1,3-oxazinan-2-one structure.

cluster_synthesis Synthesis of Chiral 1,3-Oxazinan-2-one Core Carbohydrate Derivative Carbohydrate Derivative Optically Pure 3-hydroxy-gamma-butyrolactone Optically Pure 3-hydroxy-gamma-butyrolactone Carbohydrate Derivative->Optically Pure 3-hydroxy-gamma-butyrolactone Multi-step conversion Amide Intermediate Amide Intermediate Optically Pure 3-hydroxy-gamma-butyrolactone->Amide Intermediate Reaction with Primary Amine Reduced Intermediate Reduced Intermediate Amide Intermediate->Reduced Intermediate Reduction Chiral 1,3-Oxazinan-2-one Chiral 1,3-Oxazinan-2-one Reduced Intermediate->Chiral 1,3-Oxazinan-2-one Carbonylation

Caption: Synthetic pathway for chiral 1,3-oxazinan-2-ones.

In Vitro Antibacterial Activity Assay

The antibacterial activity of the synthesized compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow Workflow for MIC Determination Bacterial Strain Preparation Bacterial Strain Preparation Serial Dilution of Compounds in 96-well plate Serial Dilution of Compounds in 96-well plate Bacterial Strain Preparation->Serial Dilution of Compounds in 96-well plate Inoculation with Bacterial Suspension Inoculation with Bacterial Suspension Serial Dilution of Compounds in 96-well plate->Inoculation with Bacterial Suspension Incubation at 37°C for 18-24 hours Incubation at 37°C for 18-24 hours Inoculation with Bacterial Suspension->Incubation at 37°C for 18-24 hours Visual Inspection for Bacterial Growth Visual Inspection for Bacterial Growth Incubation at 37°C for 18-24 hours->Visual Inspection for Bacterial Growth Determination of MIC Determination of MIC Visual Inspection for Bacterial Growth->Determination of MIC

Caption: Experimental workflow for MIC determination.

Potential Mechanism of Action

While the precise mechanism of action for chiral 1,3-oxazinan-2-one derivatives is still under investigation, their structural similarity to oxazolidinones, a known class of protein synthesis inhibitors, suggests a similar mode of action.[2][3][4] Oxazolidinones inhibit bacterial protein synthesis at a very early stage, involving the binding of N-formylmethionyl-tRNA to the ribosome.[3] They specifically interact with the 50S ribosomal subunit.[3] The lack of cross-resistance with other antibiotic classes further supports a novel mechanism of action for these related compounds.[3]

cluster_moa Proposed Mechanism of Action Chiral 1,3-Oxazinan-2-one Derivative Chiral 1,3-Oxazinan-2-one Derivative Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) Chiral 1,3-Oxazinan-2-one Derivative->Bacterial Ribosome (50S subunit) Binds to Inhibition of Initiation Complex Formation Inhibition of Initiation Complex Formation Bacterial Ribosome (50S subunit)->Inhibition of Initiation Complex Formation Prevents formation of Inhibition of Protein Synthesis Inhibition of Protein Synthesis Inhibition of Initiation Complex Formation->Inhibition of Protein Synthesis Leads to Bacteriostatic/Bactericidal Effect Bacteriostatic/Bactericidal Effect Inhibition of Protein Synthesis->Bacteriostatic/Bactericidal Effect Results in

Caption: Proposed mechanism of action for 1,3-oxazinan-2-ones.

References

Unveiling the Selectivity Landscape of Oxazinanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and off-target effects of novel chemical entities is paramount for successful therapeutic development. This guide provides a comparative analysis of the selectivity of oxazinanone derivatives, a promising class of bioactive compounds, with a focus on their on-target potency versus off-target interactions. We present available experimental data, detail the methodologies used for their assessment, and visualize key concepts to facilitate a deeper understanding of their selectivity profiles.

Oxazinanone derivatives have emerged as versatile scaffolds in medicinal chemistry, with compounds demonstrating potent inhibitory activity against various biological targets. Notably, specific derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders, and Glioma-associated oncogene homolog 1 (GLI1), a key transcription factor in the Hedgehog signaling pathway involved in cancer. While these on-target activities are promising, a thorough evaluation of their selectivity is crucial to predict potential side effects and guide further drug development efforts.

Comparative Selectivity of Oxazinanone Derivatives

The following tables summarize the available quantitative data on the on-target and off-target activities of representative oxazinanone derivatives.

Compound Primary Target On-Target Potency (IC₅₀) Off-Target Off-Target Potency (IC₅₀) Selectivity (Fold) Reference
1,3-Oxazinan-2-one Derivative (25f) 11β-HSD10.8 nM11β-HSD2>800 nM>1000[1][2]
Oxazino-quinoline Derivative (JC19) GLI1/GLI2Not QuantifiedNot QuantifiedNot QuantifiedSpecificity demonstrated by reduced activity in GLI1/GLI2-depleted cells[3]

Table 1: Comparative in vitro potency and selectivity of representative oxazinanone derivatives.

On-Target Profile: Potent Inhibition of 11β-HSD1 and GLI1

Structure-based design has led to the development of 1,3-oxazinan-2-one derivatives with potent inhibitory activity against 11β-HSD1. One such compound, designated 25f , demonstrated an IC₅₀ of 0.8 nM against the enzyme.[2] Crucially, this derivative exhibited high selectivity, with over 1000-fold greater potency for 11β-HSD1 compared to the closely related isoform, 11β-HSD2.[1][2] This high degree of selectivity is a critical attribute for a therapeutic candidate targeting 11β-HSD1, as inhibition of 11β-HSD2 can lead to undesirable side effects.

In the realm of oncology, oxazino-quinoline derivatives have been identified as inhibitors of the GLI1 transcription factor. While specific IC₅₀ values against GLI1 are not available in the public domain, the specificity of a lead compound, JC19 , was confirmed by demonstrating its reduced antiproliferative activity in cancer cells where GLI1 or GLI2 expression was knocked down.[3] This indicates that the compound's primary mode of action is through the inhibition of the GLI signaling pathway.

Off-Target and Cross-Reactivity Profile: A Need for Broader Screening

Despite the promising on-target potency and selectivity of some oxazinanone derivatives, a comprehensive understanding of their broader off-target profile remains limited. To date, there is a notable absence of publicly available data from broad cross-reactivity panels, such as kinome-wide screens or receptor binding assays, for this class of compounds. Such screening is essential to identify potential unintended interactions that could lead to adverse effects in preclinical and clinical development. The diverse biological activities reported for various oxazine-containing compounds, including antimicrobial, anti-inflammatory, and CNS effects, underscore the importance of comprehensive selectivity profiling to delineate the specific molecular targets responsible for these actions and to identify any potential liabilities.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the selectivity of the discussed oxazinanone derivatives.

11β-HSD1 and 11β-HSD2 Inhibition Assay

Objective: To determine the in vitro potency and selectivity of compounds against human 11β-HSD1 and 11β-HSD2.

Methodology:

  • Enzyme Source: Microsomes from cells stably expressing human 11β-HSD1 or 11β-HSD2 are used as the enzyme source.

  • Substrate: Cortisone is used as the substrate for the 11β-HSD1 reductase activity, while cortisol is used for the 11β-HSD2 dehydrogenase activity. Radiolabeled substrates (e.g., ³H-cortisone or ³H-cortisol) are often employed for sensitive detection.

  • Reaction Conditions: The assay is typically performed in a multi-well plate format. The reaction mixture contains the enzyme preparation, substrate, NADPH (for 11β-HSD1) or NAD⁺ (for 11β-HSD2) as a cofactor, and the test compound at various concentrations. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: The reaction is terminated, and the product (cortisol for 11β-HSD1, cortisone for 11β-HSD2) is separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified using a scintillation counter (for radiolabeled substrates) or by mass spectrometry.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve. Selectivity is calculated as the ratio of the IC₅₀ value for the off-target enzyme (11β-HSD2) to the IC₅₀ value for the on-target enzyme (11β-HSD1).

GLI1/GLI2 Functional Assay (Cell-Based)

Objective: To assess the functional inhibition of GLI1/GLI2-mediated transcription by test compounds.

Methodology:

  • Cell Lines: A suitable cancer cell line with a constitutively active or inducible Hedgehog signaling pathway (e.g., A375 melanoma or DAOY medulloblastoma cells) is used.

  • Genetic Modification (for specificity testing): To confirm on-target activity, cell lines with stable knockdown or knockout of GLI1 and/or GLI2 are generated using techniques like shRNA or CRISPR/Cas9.

  • Compound Treatment: Wild-type and GLI-depleted cells are treated with the test compound at various concentrations for a defined period (e.g., 24-72 hours).

  • Endpoint Measurement:

    • Cell Proliferation/Viability: The effect of the compound on cell growth is measured using assays such as MTT, MTS, or CellTiter-Glo. A reduction in the antiproliferative effect in GLI-depleted cells compared to wild-type cells indicates on-target activity.

    • Gene Expression Analysis: The expression levels of GLI target genes (e.g., PTCH1, GLI1) are quantified using quantitative real-time PCR (qRT-PCR) or Western blotting to confirm pathway inhibition.

  • Data Analysis: The IC₅₀ for cell proliferation is calculated for both wild-type and GLI-depleted cell lines. A significant shift in the IC₅₀ value in the GLI-depleted lines confirms that the compound's activity is mediated through GLI1/GLI2.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathway and a general experimental workflow for assessing off-target effects.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation Target_Genes Target Genes (e.g., PTCH1, GLI1) GLI_active->Target_Genes promotes transcription Hh Hedgehog Ligand Hh->PTCH1 binds Oxazino_quinoline Oxazino-quinoline Inhibitor Oxazino_quinoline->GLI_active inhibits

Hedgehog signaling pathway and the point of intervention for oxazino-quinoline inhibitors.

Off_Target_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_analysis Analysis & Decision Compound Oxazinanone Derivative Primary_Assay Primary Target Assay (e.g., 11β-HSD1) Compound->Primary_Assay Broad_Panel Broad Selectivity Panel (e.g., Kinome Scan, GPCR Panel) Compound->Broad_Panel Selectivity_Profile Generate Selectivity Profile Primary_Assay->Selectivity_Profile Hit_Confirmation Hit Confirmation (Dose-Response) Broad_Panel->Hit_Confirmation Identified Hits Secondary_Assay Secondary Functional Assays (Cell-based) Hit_Confirmation->Secondary_Assay Secondary_Assay->Selectivity_Profile Risk_Assessment Assess Off-Target Risk Selectivity_Profile->Risk_Assessment Decision Go / No-Go Decision Risk_Assessment->Decision

A generalized workflow for the assessment of off-target effects of a drug candidate.

Conclusion and Future Directions

The available data indicates that oxazinanone derivatives can be developed into highly potent and selective inhibitors for specific targets, as exemplified by the >1000-fold selectivity of a 1,3-oxazinan-2-one derivative for 11β-HSD1 over 11β-HSD2. Similarly, oxazino-quinoline derivatives show promise as specific inhibitors of the GLI signaling pathway. However, the current understanding of the broader cross-reactivity and off-target profiles of this chemical class is nascent.

To fully realize the therapeutic potential of oxazinanone derivatives and to de-risk their development, future research should prioritize comprehensive selectivity profiling. This includes screening against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other relevant target classes. The application of chemoproteomics and other unbiased, systems-level approaches will be invaluable in identifying unanticipated off-targets. A more complete picture of the selectivity landscape of oxazinanone derivatives will ultimately enable the design of safer and more effective drug candidates.

References

A Comparative Guide to the Synthesis of 1,3-Oxazinan-2-ones: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 1,3-oxazinan-2-ones, a key heterocyclic scaffold in medicinal chemistry, presents a choice between multiple synthetic routes. This guide provides an objective comparison of commonly employed methods, focusing on their reported yields, reaction conditions, and potential for reproducibility. Detailed experimental protocols for key methods are provided to facilitate their implementation and adaptation.

The construction of the 1,3-oxazinan-2-one ring system can be achieved through various strategies, each with its own set of advantages and challenges. The selection of an appropriate method is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and, critically, the reliability of the procedure. This guide explores four prominent synthetic approaches: a three-component reaction, synthesis from carbohydrate derivatives, cyclization of 3-amino-1-propanols with carbonates, and the use of phosgene or its surrogates.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data and qualitative aspects of different synthetic methodologies for 1,3-oxazinan-2-ones. The reproducibility is inferred from the simplicity of the procedure, the number of steps, and the nature of the reagents.

MethodKey ReagentsReaction ConditionsReported Yield (%)Number of StepsPotential ReproducibilityKey AdvantagesKey Disadvantages
Three-Component Reaction Tetraethylammonium bicarbonate, 1,3-dibromopropane, primary amineMethanol, Room Temperature52 - 80%[1]1 (one-pot)HighOperational simplicity, readily available starting materials.[2]May require purification to remove side products.
From Carbohydrate Derivatives 3-hydroxy-γ-butyrolactone, primary amine, carbonylating agentMulti-step, involves reduction and carbonylationNot explicitly stated as a direct comparisonMultipleModerateAccess to chiral 1,3-oxazinan-2-ones.[3]Multi-step nature can lead to lower overall yields and increased complexity.
Cyclization with Carbonates 3-amino-1-propanol, ethylene carbonate, triazabicyclodecene (TBD)Neat (solvent-free), elevated temperatureHigh (not quantified in abstract)[4]1HighHigh-yielding, uses safer reagents than phosgene.[4]Requires elevated temperatures.
Using Phosgene/Diphosgene 3-amino-1,2-diols, phosgene or diphosgeneVaries, often requires baseVaries (e.g., 75% with phosgene)[5]1Moderate to HighWell-established, can be high-yielding.Phosgene is highly toxic; diphosgene is a safer alternative but may show different reactivity and stereoselectivity.[5]
Integrated One-Pot Synthesis α-substituted α-isocyanoacetates, phenyl vinyl selenonesBase-catalyzed Michael addition followed by acid-catalyzed cyclizationGood to excellent[6]1 (one-pot)ModerateEfficient one-pot process.[6]Requires specialized starting materials.

Experimental Protocols

Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones

This protocol is adapted from the work of Trifunovic et al.[1]

Materials:

  • Primary amine (1.0 mmol)

  • Tetraethylammonium bicarbonate (1.5 mmol)

  • 1,3-Dibromopropane (1.2 mmol)

  • Methanol (5 mL)

Procedure:

  • To a solution of the primary amine in methanol, add tetraethylammonium bicarbonate and stir the mixture at room temperature for 15 minutes.

  • Add 1,3-dibromopropane to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-substituted 1,3-oxazinan-2-one.

Cyclization of 3-Amino-1-propanol with Ethylene Carbonate

This protocol is based on the method described by Auddino et al.[4]

Materials:

  • 3-Amino-1-propanol (1.0 mmol)

  • Ethylene carbonate (1.2 mmol)

  • Triazabicyclodecene (TBD) (catalytic amount, e.g., 5 mol%)

Procedure:

  • Combine 3-amino-1-propanol, ethylene carbonate, and a catalytic amount of TBD in a reaction vessel.

  • Heat the neat mixture with stirring at a specified temperature (e.g., 100-120 °C) for a designated time, monitoring by TLC.

  • After the reaction is complete, the crude product can be purified by simple liquid-liquid extraction.

  • Further purification can be achieved by recrystallization if necessary.

Synthesis using Phosgene or a Phosgene Equivalent

The use of phosgene requires specialized equipment and safety precautions due to its extreme toxicity. Diphosgene is a safer liquid alternative. The following is a general procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Amino-1-propanol derivative (1.0 mmol)

  • Diphosgene (0.5 mmol) or Triphosgene (0.33 mmol)

  • Anhydrous, non-nucleophilic solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine) (2.2 mmol)

Procedure:

  • Dissolve the 3-amino-1-propanol derivative in the anhydrous solvent and cool the solution in an ice bath.

  • Slowly add the base to the solution.

  • In a separate flask, prepare a solution of diphosgene or triphosgene in the same anhydrous solvent.

  • Add the phosgene equivalent solution dropwise to the cooled amino alcohol solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of 1,3-oxazinan-2-ones.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction (e.g., Cyclization, Multicomponent) start->reaction quench Reaction Quenching (if applicable) reaction->quench extraction Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography or Recrystallization concentration->chromatography product Pure 1,3-Oxazinan-2-one chromatography->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Generalized workflow for the synthesis of 1,3-oxazinan-2-ones.

Conclusion

The synthesis of 1,3-oxazinan-2-ones can be approached through several effective methods. For operational simplicity and high potential for reproducibility, the three-component reaction and the cyclization of 3-amino-1-propanols with carbonates stand out as highly attractive options. The latter offers the additional advantage of avoiding halogenated reagents. The synthesis from carbohydrate derivatives is a valuable route for obtaining chiral products, though its multi-step nature may impact overall yield and reproducibility. While the use of phosgene and its equivalents is a classic and often high-yielding method, the significant safety concerns associated with phosgene necessitate careful consideration and the use of safer alternatives like diphosgene, which may exhibit different reactivity. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. Researchers are encouraged to carefully evaluate these factors to select the most appropriate and reproducible method for their needs.

References

Comparative Docking Analysis of 1,3-Oxazinan-2-one Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,3-oxazinan-2-one inhibitors based on molecular docking studies. The following sections detail the binding affinities of these compounds against various protein targets, outline the experimental protocols used in these computational analyses, and illustrate the associated signaling pathways.

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from molecular docking studies of 1,3-oxazinan-2-one derivatives, focusing on their potential as inhibitors of key therapeutic targets.

Topoisomerase II Inhibitors: Oxazine Substituted 9-Anilinoacridines

A series of oxazine substituted 9-anilinoacridine derivatives have been investigated as potential inhibitors of Topoisomerase II, a critical enzyme in DNA replication and a validated target for anticancer drugs.[1][2] Molecular docking studies using the Schrodinger Suite (Maestro 9.3) have provided insights into their binding affinities, expressed as Glide scores (GScore), where a more negative score indicates a stronger binding affinity.[1][2][3]

CompoundGScore (kcal/mol)Lipophilic EvdWHBondElectro
1a-6.35-5.14-0.94-0.27
1b-5.70-5.360.000.19
1c-6.79-6.04-0.70-0.27
1d-6.66-5.47-0.94-0.25
1e-6.36-5.32-0.71-0.27
1f-8.06-6.58-1.13-0.35
1g-7.58-6.29-0.94-0.35
1h-7.28-6.04-0.94-0.30
1i-6.89-5.69-0.85-0.35
1j-7.02-5.74-0.94-0.34
1k-6.98-5.68-0.94-0.36
Ledacrine (Standard)-5.24---
Table 1: Docking scores of oxazine substituted 9-anilinoacridine derivatives against Topoisomerase II (PDB ID: 1ZXM). Data sourced from Kalirajan et al., 2017.[1][2][3]
Tubulin Polymerization Inhibitors
LFA-1/ICAM-1 Interaction Inhibitors

Statin-derived 1,3-oxazinan-2-ones have been developed as submicromolar inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, a critical pathway in inflammatory responses.[5] Although detailed comparative docking data is limited in the public domain, these compounds have shown potent in vitro and in vivo anti-inflammatory activity.[5]

Experimental Protocols

The methodologies outlined below are based on the available literature for the molecular docking of 1,3-oxazinan-2-one inhibitors.

Molecular Docking of Topoisomerase II Inhibitors

The docking studies for the oxazine substituted 9-anilinoacridine derivatives were performed using the Schrodinger Suite 2012 (Maestro 9.3 version).[1][2]

  • Protein Preparation: The crystal structure of the target protein, Topoisomerase II (PDB ID: 1ZXM), was obtained from the Protein Data Bank. The protein structure was prepared using the Protein Preparation Wizard in Maestro. This process involved adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops. The structure was then minimized using the OPLS-2005 force field.

  • Ligand Preparation: The 3D structures of the 1,3-oxazinan-2-one derivatives were built using the Maestro interface and prepared using the LigPrep module. This step generates various possible conformations, tautomers, and ionization states for each ligand at a specified pH (e.g., 7.0 ± 2.0).

  • Grid Generation: A receptor grid was generated around the active site of Topoisomerase II. The grid box was centered on the co-crystallized ligand to define the docking search space.

  • Docking Simulation: The prepared ligands were docked into the generated receptor grid using the Glide (Grid-based Ligand Docking with Energetics) module. The docking was performed in extra precision (XP) mode, which employs a more extensive sampling and advanced scoring to provide more accurate predictions of binding poses and affinities.[2]

  • Analysis of Results: The docked poses were analyzed based on their Glide score (GScore), a scoring function that estimates the binding affinity.[1][2] The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.[1]

Signaling Pathways and Experimental Workflows

Inhibition of Topoisomerase II and Induction of Apoptosis

The following diagram illustrates the mechanism of action of oxazine-substituted 9-anilinoacridine inhibitors on Topoisomerase II and the subsequent signaling cascade leading to apoptosis.

Topoisomerase_II_Inhibition cluster_0 Normal Cell Cycle cluster_1 Inhibition by 1,3-Oxazinan-2-one Derivative DNA_Replication DNA Replication Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II introduces transient double-strand breaks DNA_Relaxation DNA Relaxation & Decatenation Topoisomerase_II->DNA_Relaxation Stabilized_Complex Stabilized Topo II-DNA Cleavable Complex Topoisomerase_II->Stabilized_Complex Cell_Division Normal Cell Division DNA_Relaxation->Cell_Division Oxazine_Inhibitor Oxazine-substituted 9-Anilinoacridine Oxazine_Inhibitor->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks Stabilized_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Topoisomerase II Inhibition Pathway
General Workflow for Molecular Docking Studies

The logical flow of a typical molecular docking experiment is depicted in the diagram below.

Docking_Workflow PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_DB Ligand Database (e.g., PubChem, ZINC) Ligand_Prep Ligand Preparation (Generate 3D Conformations, Assign Charges) Ligand_DB->Ligand_Prep Grid_Gen Grid Generation (Define Docking Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., Glide, AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (Binding Energy/Score) Docking->Scoring Analysis Pose Analysis (Interactions, Clustering) Scoring->Analysis

Molecular Docking Workflow

References

A Head-to-Head Comparison of Oxazinanones and Oxazolidinones in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds with significant therapeutic potential, oxazinanones and oxazolidinones have emerged as privileged scaffolds, particularly in the realm of antibacterial drug discovery. While both possess a core heterocyclic ring containing nitrogen and oxygen, their distinct ring sizes—six-membered for oxazinanones and five-membered for oxazolidinones—give rise to divergent biological activities and mechanisms of action. This guide provides an objective, data-driven comparison of these two compound classes, focusing on their performance in key biological assays, with a primary emphasis on their antibacterial properties due to the wealth of available comparative data.

At a Glance: Key Differences

FeatureOxazinanonesOxazolidinones
Core Structure Six-membered heterocyclic ringFive-membered heterocyclic ring
Primary Biological Activity Broad: Antibacterial, antiviral, anti-inflammatory, anticancerPrimarily potent antibacterial activity
Antibacterial Mechanism of Action Varied; not as well-defined as oxazolidinonesWell-established; inhibition of bacterial protein synthesis
Clinical Significance Primarily in research and developmentClinically approved antibiotics (e.g., Linezolid, Tedizolid)

Antibacterial Activity: A Direct Comparison

The most robust comparative data for oxazinanones and oxazolidinones lies in their antibacterial activity, particularly against Gram-positive bacteria. Several studies have synthesized and evaluated hybrid molecules or analogous series of these compounds, providing a direct comparison of their minimum inhibitory concentrations (MICs).

A notable study involved the synthesis of novel compounds containing either chiral 1,3-oxazinan-2-one or oxazolidinone cores.[1] These compounds were tested against a panel of Gram-positive bacteria, demonstrating that both scaffolds can be utilized to develop potent antibacterial agents.

Another insightful approach has been the incorporation of a benzoxazinone moiety into the oxazolidinone scaffold. Research on these hybrid molecules has revealed that the benzoxazinone substructure can lead to superior or comparable antibacterial activity to the well-established oxazolidinone antibiotic, linezolid.[2]

Below is a summary of comparative antibacterial data from a study evaluating oxazolidinones with a fused benzoxazinone C-ring substructure.

Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of an Oxazolidinone with a Benzoxazinone Substructure (Compound 8c) vs. Linezolid [2]

Bacterial StrainCompound 8c (with Benzoxazinone ring)Linezolid
Staphylococcus aureus ATCC 29213< 11-2
Methicillin-resistant S. aureus (MRSA)< 12-4
Vancomycin-resistant Enterococci (VRE)< 11-2
Streptococcus pneumoniae< 11-2

Note: The data presented is a qualitative summary based on the cited research showing superior or comparable activity. For precise MIC values, refer to the original publication.

Mechanism of Action: A Tale of Two Pathways

The divergence in the biological activity of oxazinanones and oxazolidinones can be attributed to their distinct mechanisms of action at the molecular level.

Oxazolidinones: Precision Targeting of Protein Synthesis

The antibacterial mechanism of oxazolidinones is well-elucidated. They are potent inhibitors of bacterial protein synthesis.[3][4] Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3][5] This binding event occurs at a very early stage of translation, preventing the formation of the initiation complex, which is a crucial step for the synthesis of new proteins.[3][5] This unique mechanism of action is a key reason for their effectiveness against many multi-drug resistant Gram-positive bacteria.[4]

Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S 30S Subunit Initiation_Complex Initiation Complex Formation PTC->Initiation_Complex Enables PTC->Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->PTC Binds to

Oxazolidinone inhibits protein synthesis.

Oxazinanones: A More Diverse Approach

The antibacterial mechanism of oxazinanones is not as universally defined as that of oxazolidinones and can vary depending on the specific chemical structure of the compound. Some oxazinanone derivatives may also interfere with bacterial protein synthesis, while others could potentially act on different cellular targets. This diversity in mechanism contributes to the broader range of biological activities observed for this class of compounds.

Other Biological Activities: An Emerging Picture

While the primary focus of comparative research has been on antibacterial activity, both oxazinanones and oxazolidinones have been investigated for other therapeutic applications. However, direct head-to-head comparative studies in these areas are less common.

  • Antiviral and Anticancer Activity: Oxazinanones have been explored for their potential as antiviral and anticancer agents. While some oxazolidinone derivatives have also been evaluated for these activities, this appears to be a more prominent area of investigation for oxazinanones.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay is fundamental for determining the antibacterial potency of a compound.

MIC Assay Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Compound Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[6][7][8][9]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7][8][9]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive control wells (bacteria in MHB without compound) and negative control wells (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[6]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][9]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[10][11][12][13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10][12]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12]

Conclusion

Both oxazinanones and oxazolidinones represent valuable chemical scaffolds in drug discovery. The current body of scientific literature indicates that while both classes exhibit promising antibacterial activity, oxazolidinones are more extensively studied and clinically established in this area, with a well-defined mechanism of action. Oxazinanones, on the other hand, display a broader spectrum of biological activities that warrant further investigation.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the therapeutic target. For the development of novel antibacterial agents, particularly against Gram-positive pathogens, both scaffolds offer viable starting points, with a wealth of structure-activity relationship data available for oxazolidinones. For other therapeutic areas such as antiviral, anti-inflammatory, and oncology, oxazinanones may present a more diverse and less explored chemical space for innovation. Future head-to-head comparative studies across a wider range of biological assays will be crucial to fully delineate the therapeutic potential of each class.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Butyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides operational guidance for the proper disposal of 3-Butyl-1,3-oxazinan-2-one in a laboratory setting. All procedures must be conducted in accordance with institutional and local regulations. Direct consultation with your organization's Environmental Health & Safety (EHS) department is mandatory before proceeding.

The following guide offers a structured approach to the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general principles of chemical waste management and data from structurally related compounds.

Presumptive Hazard Profile and Handling Precautions

Based on the parent compound, 1,3-oxazinan-2-one, which is classified as harmful if swallowed, and general knowledge of similar chemical structures, a cautious approach is warranted. The following table summarizes the presumed properties and necessary precautions.

ParameterPresumed Data/Recommendation
GHS Hazard Class Assumed to be at least Acute Toxicity, Oral (Category 4). May possess other unclassified hazards.
Physical State Likely a liquid or low-melting solid at room temperature.
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
Handling Environment All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Incompatibilities Unknown. Avoid mixing with strong oxidizing agents, strong acids, or strong bases.
Spill Response In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of this compound.

  • Consult Institutional EHS: Before initiating any disposal procedures, contact your institution's Environmental Health & Safety (EHS) department. Provide them with the name and, if available, the CAS number of the chemical. They will provide specific guidance based on local and federal regulations.

  • Segregation and Waste Stream Identification:

    • Do not mix this compound with other waste streams unless explicitly approved by your EHS department.

    • It should be designated as a chemical hazardous waste.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound". All components of a mixture must be listed with their approximate percentages.

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Disposal Pickup:

    • Arrange for the collection of the hazardous waste through your institution's EHS-approved waste disposal vendor.

    • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs identify_waste Identify as Hazardous Chemical Waste consult_ehs->identify_waste select_container Select Appropriate & Labeled Waste Container identify_waste->select_container store_waste Store in Designated Satellite Accumulation Area (SAA) select_container->store_waste check_full Is Container Full? store_waste->check_full check_full->store_waste No schedule_pickup Schedule Pickup with EHS-Approved Vendor check_full->schedule_pickup Yes end End: Proper Disposal schedule_pickup->end

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Butyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Butyl-1,3-oxazinan-2-one.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation before use.
Body Protection Laboratory Coat or Chemical-resistant ApronA flame-retardant lab coat is standard. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood. In the absence of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound within the laboratory is critical for safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled with the compound's name and hazard information.

Handling and Use:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Before starting any procedure, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Measure and dispense the chemical carefully to avoid generating dust or aerosols.

  • Keep containers tightly closed when not in use.[3]

Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the absorbed material into a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.

  • Contaminated PPE should also be disposed of as hazardous waste.

Experimental Protocol: General Weighing and Solution Preparation

This protocol outlines a standard procedure for accurately weighing this compound and preparing a solution.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate glassware (e.g., beaker, volumetric flask)

  • Selected solvent

  • Magnetic stir bar and stir plate (if necessary)

Procedure:

  • Don all required personal protective equipment.

  • Ensure the analytical balance is level and calibrated.

  • Place a piece of weighing paper or a weighing boat on the balance and tare it.

  • Inside a chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper.

  • Record the exact weight of the compound.

  • Transfer the weighed compound to the appropriate glassware.

  • Under continuous ventilation in the fume hood, add the desired solvent to the glassware.

  • If necessary, use a magnetic stir bar and stir plate to facilitate dissolution.

  • Once the solid is fully dissolved, cap the container and label it clearly with the compound name, concentration, solvent, and date of preparation.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Receiving B Storage A->B Inspect & Store C Preparation B->C Retrieve D Handling/Use C->D Weigh & Dissolve E Spill Management D->E In Case of Spill G Waste Collection D->G Collect Waste E->G Collect Spill Waste F Disposal G->F Dispose via HazWaste

Caption: This diagram illustrates the lifecycle of handling this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.